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  • Product: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
  • CAS: 2226087-09-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Emerging Significance of Substituted Pyrimidine Boronic Acids In the landscape of modern medicinal chemistry, the pyrimidine scaffold holds a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Pyrimidine Boronic Acids

In the landscape of modern medicinal chemistry, the pyrimidine scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it a sought-after motif in drug design.[3] When combined with the unique chemical properties of the boronic acid functional group—a versatile synthetic handle and a key pharmacophore in its own right—the resulting molecules become powerful tools for probing and modulating biological systems.[4][5] This guide focuses on a specific, yet increasingly important molecule: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid .

This document serves as a comprehensive technical resource, moving beyond a simple datasheet to provide a senior application scientist’s perspective on the synthesis, properties, and potential applications of this compound. We will delve into the causality behind synthetic choices, the nuances of its characterization, and the logical framework for its application in drug discovery programs, particularly in the realm of kinase inhibition.

Molecular Structure and Physicochemical Profile

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Chemical Structure

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid possesses a hybrid structure that bestows upon it a unique set of characteristics. The pyrimidine core provides a rigid, aromatic scaffold with hydrogen bond donors and acceptors. The 2-amino linkage to a hydroxyethyl group introduces polarity and additional hydrogen bonding capabilities, potentially influencing solubility and target engagement. The boronic acid moiety at the 5-position is the key to its synthetic versatility and a potential active pharmacophore.

IdentifierValue
IUPAC Name (2-((2-hydroxyethyl)amino)pyrimidin-5-yl)boronic acid
CAS Number 2226087-09-6
Molecular Formula C₆H₁₀BN₃O₃
Molecular Weight 182.97 g/mol
InChI Key NSOJWRUCXXCYMN-UHFFFAOYSA-N[6]

A closely related and often synthetically utilized variant is its pinacol ester, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, pinacol ester. This derivative offers enhanced stability and solubility in organic solvents, making it more amenable to purification and handling during synthesis.[7]

IdentifierValue
IUPAC Name 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethan-1-ol
CAS Number Not available
Molecular Formula C₁₂H₂₀BN₃O₃
Molecular Weight 265.12 g/mol [8]
InChI Key QUEIXBFMJFCEAV-UHFFFAOYSA-N[9]
Physicochemical Properties
  • pKa: Boronic acids are Lewis acids with pKa values typically in the range of 4-10.[5] The presence of the electron-withdrawing pyrimidine ring would likely lower the pKa compared to a simple aryl boronic acid. The amino and hydroxyl groups will also have their own pKa values, making the molecule zwitterionic at certain pH ranges.

  • Solubility: The free boronic acid is expected to have good solubility in polar protic solvents like water, methanol, and DMSO, owing to the presence of multiple hydrogen bond donors and acceptors. Its solubility in non-polar organic solvents is likely to be limited. Conversely, the pinacol ester will exhibit higher solubility in a broader range of organic solvents such as ethyl acetate, dichloromethane, and THF.

  • Stability: Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers) and protodeboronation, especially under harsh acidic or basic conditions.[10] The pinacol ester form offers significantly greater stability, making it the preferred form for storage and many synthetic manipulations.[7]

Synthesis and Elucidation of Structure

The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid can be approached through several strategic disconnections. The most logical and commonly employed methods for the formation of the C-B bond on the pyrimidine ring are the Suzuki-Miyaura cross-coupling and the lithiation-borylation of a suitable pyrimidine precursor.

Retrosynthetic Analysis and Key Strategic Considerations

A plausible retrosynthetic analysis points to two primary pathways:

G cluster_0 Pathway A: Suzuki-Miyaura Coupling cluster_1 Pathway B: Lithiation-Borylation Target 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid Precursor_A1 5-Bromo-2-(2-hydroxyethylamino)pyrimidine Precursor_A1->Target Pd-catalyzed borylation Precursor_A2 Bis(pinacolato)diboron Precursor_B1 2-(2-Hydroxyethylamino)pyrimidine Precursor_B1->Target 1. Lithiation 2. Borylation Precursor_B2 Trialkyl borate

Figure 1: Retrosynthetic analysis of the target molecule.

Pathway A (Suzuki-Miyaura Coupling): This is often the preferred method due to its high functional group tolerance and generally mild reaction conditions.[11] The key intermediate would be a 5-halopyrimidine.

Pathway B (Lithiation-Borylation): This approach involves the direct C-H activation of the pyrimidine ring at the 5-position, followed by quenching with a boron electrophile.[7] This can be a very efficient method but may require careful optimization of the lithiation conditions to achieve the desired regioselectivity and to avoid side reactions with the other functional groups.

Proposed Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a robust and adaptable synthesis based on the Suzuki-Miyaura cross-coupling reaction, a workhorse in modern organic synthesis.

Step 1: Synthesis of 2-Chloro-5-bromopyrimidine

This starting material can be prepared from commercially available 2-hydroxypyrimidine through a two-step process involving bromination followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino-alcohol Sidechain

G Reactant_1 2-Chloro-5-bromopyrimidine Product 5-Bromo-2-(2-hydroxyethylamino)pyrimidine Reactant_1->Product Base (e.g., DIPEA) Solvent (e.g., NMP) Heat Reactant_2 Ethanolamine Reactant_2->Product G Inhibitor 2-Aminopyrimidine Motif KinaseHinge Kinase Hinge Region (Backbone NH and C=O) HBonds Hydrogen Bonds Inhibitor->HBonds HBonds->KinaseHinge

Sources

Exploratory

Solubility profile of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid Executive Summary 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 2226087-09-6) is a high-value heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Solvent Selection for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Executive Summary

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 2226087-09-6) is a high-value heterocyclic building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and other bioactive small molecules.[1]

Unlike simple phenylboronic acids, this molecule possesses a zwitterionic-like amphiphilic character due to the coexistence of a basic aminopyrimidine core, a polar hydroxyethyl tail, and an acidic boronic acid moiety.[1] This unique structural motif results in a non-intuitive solubility profile that challenges standard purification workflows.[1]

This guide provides a technical analysis of its solubility behavior, a standardized protocol for solubility determination, and solvent selection strategies to maximize yield and purity in drug development pipelines.[1]

Physicochemical Identity & Structural Analysis

To predict and manipulate solubility, one must understand the competing intermolecular forces at play:

  • Boronic Acid (

    
    ):  Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] It exists in equilibrium with its trimeric anhydride (boroxine), a process driven by dehydration in non-polar solvents or under heat.[1]
    
  • Pyrimidine Core: Planar and electron-deficient, contributing to

    
    -
    
    
    
    stacking interactions that can reduce solubility in the solid state (the "brick dust" effect).[1]
  • 2-Hydroxyethylamino Tail: A critical solubilizing group.[1] The hydroxyl and amine functionalities disrupt the crystal lattice, significantly enhancing solubility in polar protic solvents compared to the parent 2-aminopyrimidine-5-boronic acid.[1]

PropertySpecification
CAS Number 2226087-09-6
Molecular Formula

Molecular Weight 182.97 g/mol
pKa (Estimated) ~9.0 (Boronic acid), ~3.5 (Pyrimidine N)
Physical Form Off-white to pale yellow solid

Solubility Profile in Organic Solvents

The following profile is derived from empirical trends of structurally analogous aminopyrimidine boronic acids and thermodynamic principles of solvation.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively.[1] Preferred for stock solutions.[1]
Polar Protic Methanol, Ethanol High (>50 mg/mL)The hydroxyethyl tail and boronic acid engage in extensive H-bonding.[1] Caution: Potential for esterification (solvolysis) upon prolonged storage.[1]
Aqueous (pH adjusted) Water (pH < 2 or pH > 10) High Ionization of the pyrimidine (acidic pH) or boronate formation (basic pH) ensures complete dissolution.[1]
Ethers THF, 1,4-Dioxane Moderate (10–30 mg/mL)Soluble, especially if "wet" (containing trace water).[1] Dioxane is the preferred co-solvent for Suzuki couplings.[1]
Ketones Acetone, MEK Low to Moderate Partial solubility.[1][2] Often used as an anti-solvent for crystallization when mixed with DMSO.[1]
Chlorinated DCM, Chloroform Low (<5 mg/mL)Insufficient polarity to break the H-bond network of the solid.[1]
Non-Polar Toluene, Hexanes, Heptane Insoluble The molecule is too polar.[1] These are ideal anti-solvents for precipitation/purification.[1]

Critical Note on Boroxine Formation: In dry, non-polar solvents (e.g., Toluene) or during vacuum drying, the boronic acid may dehydrate to form the boroxine trimer.[1] This trimer is often more soluble in organic solvents than the monomer but will hydrolyze back to the monomer in the presence of water.[1]

Experimental Protocol: Self-Validating Solubility Determination

As a Senior Scientist, I reject the reliance on literature values alone due to batch-to-batch variations in moisture content and boroxine ratios. Use this Gravimetric Saturation Protocol to validate solubility for your specific lot.

Protocol Workflow (DOT Visualization)

SolubilityProtocol Start Start: Weigh Solid (100 mg) SolventAdd Add Solvent (0.5 mL increments) Start->SolventAdd Vortex Vortex/Sonicate (25°C, 5 min) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Filter Filter Supernatant (0.45 µm) Check->Filter Solid Persists > 5mL CalcHigh Calculate: High Solubility Dissolved->CalcHigh Yes (< 1 mL used) AddMore Add more Solvent Dissolved->AddMore No (Solid remains) AddMore->SolventAdd Evap Evaporate & Weigh Residue Filter->Evap CalcExact Calculate: Saturation Point (mg/mL) Evap->CalcExact

Figure 1: Decision tree for rapid gravimetric solubility assessment.[1]

Step-by-Step Methodology
  • Preparation: Place 100 mg of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid into a 4 mL glass vial.

  • Titration: Add the target solvent in 0.25 mL aliquots.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation:

    • If dissolved immediately: Solubility is >400 mg/mL .[1]

    • If dissolved after 1 mL total: Solubility is ~100 mg/mL .[1]

  • Saturation (For Low Solubility): If solid remains after 5 mL, filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial. Evaporate the solvent (Genevac or Rotovap) and weigh the residue to determine exact concentration (

    
    ).[1]
    

Application: Solvent Selection for Suzuki Coupling

The success of Suzuki coupling with this ligand depends on maintaining the "active monomer" species in solution while accommodating the inorganic base (e.g.,


, 

).[1]

Recommended Solvent Systems:

  • The "Universal" Mix: 1,4-Dioxane / Water (4:1) [1]

    • Why: Dioxane solubilizes the organic halide and the boronic acid (moderately); water dissolves the inorganic base and prevents boroxine formation.[1]

    • Temperature: Stable up to 100°C.

  • For Difficult Substrates: n-Butanol / Water (3:1) [1]

    • Why: The hydroxyethyl tail of the boronic acid interacts favorably with n-butanol.[1] This system allows for higher reaction temperatures (110°C+) compared to dioxane.[1]

  • Green Alternative: Ethanol / Water (3:1) [1]

    • Why: Excellent solubility for this specific boronic acid due to the hydroxyethyl group.[1]

    • Risk:[1] Potential for slow protodeboronation if the reaction time is excessive (>24h).[1]

Boronic Acid Equilibrium Diagram

Equilibrium Monomer Boronic Acid (Monomer) Reactive Species Boroxine Boroxine (Anhydride Trimer) Storage Form Monomer->Boroxine - H2O (Heat/Vac) Boronate Boronate Anion (Base Adduct) Transmetallation Active Monomer->Boronate + OH- Boroxine->Monomer + H2O Boronate->Monomer + H+

Figure 2: Equilibrium states affecting solubility and reactivity.[1]

Handling & Stability Guidelines

  • Hygroscopicity: The hydroxyethyl amine chain makes this compound hygroscopic.[1] Store under nitrogen at 2–8°C.

  • Protodeboronation: Pyrimidine-5-boronic acids are susceptible to C-B bond cleavage under forcing basic conditions.[1]

    • Mitigation: Use weaker bases (

      
       instead of 
      
      
      
      ) or reduce water content if degradation is observed.[1]
  • Purification: If the compound is impure, do not attempt silica chromatography (it streaks/binds irreversible).[1]

    • Preferred Method: Dissolve in minimal hot water/methanol (1:1), filter, and induce crystallization by adding Acetone or Isopropanol.[1]

References

  • Sigma-Aldrich. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid Product Page. Retrieved from .[1]

  • Leszczyński, P., et al. (2020).[1][2] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from .

  • BenchChem. 3-Thienylboronic acid solubility in organic solvents (General Boronic Acid Protocol). Retrieved from .[1]

  • Ou, B., et al. (2025).[1][3] Experimental Study on Binary Equilibrium and Solubility Analysis of 2-Aminopyrimidine. Journal of Chemical & Engineering Data. Retrieved from .[1]

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties of 2-Amino Substituted Pyrimidine-5-Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-amino substituted pyrimidine-5-boronic acids, a class of c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-amino substituted pyrimidine-5-boronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We will delve into the intricate interplay of the electron-donating 2-amino group and the electron-withdrawing/Lewis acidic 5-boronic acid moiety, and how this substitution pattern modulates the electronic landscape of the pyrimidine ring. This guide will explore both theoretical and experimental approaches to characterizing these properties, including computational modeling, spectroscopy, and acidity measurements. The practical implications of these electronic characteristics on the reactivity, intermolecular interactions, and biological activity of these compounds will be a central focus, with a particular emphasis on their application in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors.

Introduction: The Significance of the Pyrimidine-5-Boronic Acid Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has established pyrimidine derivatives as privileged scaffolds in drug discovery.[1][2][3] The introduction of a boronic acid group at the 5-position of the pyrimidine ring creates a versatile synthetic handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the construction of C-C bonds in complex molecules.[4][5]

Further substitution with a 2-amino group introduces a potent electron-donating group, which significantly influences the electronic distribution within the aromatic ring. This unique combination of an electron-donating group and a Lewis acidic boronic acid on a pyrimidine core gives rise to a fascinating array of electronic properties that are critical to their function as pharmaceutical intermediates and bioactive molecules themselves.[6][7] These compounds are key building blocks in the synthesis of kinase inhibitors, which are pivotal in cancer therapy, and other therapeutic agents.[6][7]

The Electronic Tug-of-War: Amino and Boronic Acid Substituent Effects

The electronic character of the 2-amino substituted pyrimidine-5-boronic acid is dominated by the opposing electronic effects of its two key substituents.

  • The 2-Amino Group: An Electron-Donating Influencer The amino group at the 2-position acts as a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring, increasing the electron density at the ortho and para positions. This has several important consequences:

    • Increased Nucleophilicity: The enhanced electron density makes the pyrimidine ring more susceptible to electrophilic attack, although the positions of attack are directed by the combined influence of all substituents.

    • Modulation of Basicity: The amino group itself is basic, and its pKa is influenced by the electronic nature of the pyrimidine ring. The pKa of 2-aminopyrimidine is approximately 3.45.[8]

    • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, which is crucial for its interaction with biological targets such as enzymes.[9]

  • The 5-Boronic Acid Group: A Lewis Acidic and Electron-Withdrawing Player The boronic acid group at the 5-position is generally considered to be electron-withdrawing, primarily through an inductive effect. Its key electronic features include:

    • Lewis Acidity: The boron atom possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons. This property is fundamental to its role in the transmetalation step of the Suzuki-Miyaura coupling.[5]

    • Acidity: Boronic acids are Brønsted acids, and their pKa is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.[10]

    • Protodeborylation: A significant consideration in the chemistry of aryl boronic acids is the potential for protodeborylation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] The electron-deficient nature of the pyrimidine ring can make the C-B bond more susceptible to this cleavage, a factor that must be carefully managed in synthetic applications.[12]

The interplay of these opposing electronic forces creates a unique charge distribution across the pyrimidine ring, influencing its reactivity, spectroscopic properties, and biological activity.

Characterizing the Electronic Landscape: A Multi-faceted Approach

A comprehensive understanding of the electronic properties of 2-amino substituted pyrimidine-5-boronic acids requires a combination of computational and experimental techniques.

Computational Insights: Unveiling the Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of molecules.[13][14] For 2-amino substituted pyrimidine-5-boronic acids, DFT calculations can provide valuable insights into:

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11][15] Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 2-aminopyrimidine-5-boronic acid, the MEP would likely show a high electron density around the nitrogen atoms of the pyrimidine ring and the amino group, and a more positive potential around the boronic acid moiety.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[16][17] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[16] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.[17] For drug-target interactions, the alignment of the drug's frontier orbitals with those of the biological target is crucial for binding.[18]

  • Acidity (pKa) Prediction: Computational methods can be employed to predict the pKa values of both the amino group and the boronic acid group.[19][20][21] These predictions, when validated with experimental data, can provide a deeper understanding of the ionization state of the molecule under different pH conditions, which is critical for its biological activity and solubility.

Experimental Validation: Spectroscopic and Physicochemical Measurements

Experimental techniques provide the necessary data to validate and complement computational findings.

  • Spectroscopic Characterization:

    • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the B-O and O-H stretches of the boronic acid.[8][22]

    • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The introduction of substituents on the pyrimidine ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), which can be correlated with the electronic effects of the substituents.[23]

    • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy (¹H, ¹³C, ¹¹B NMR) is a powerful tool for structural elucidation and for probing the electronic environment of the different nuclei within the molecule. Chemical shifts are sensitive to the electron density around the nuclei.

  • pKa Determination: Experimental measurement of the pKa values of the 2-amino and 5-boronic acid groups is crucial for understanding the ionization state of the molecule in solution. Potentiometric titration is a common method for determining pKa values.

Reactivity and Applications: The Electronic Properties in Action

The unique electronic characteristics of 2-amino substituted pyrimidine-5-boronic acids directly impact their reactivity and utility in various applications.

Suzuki-Miyaura Cross-Coupling: A Balancing Act

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and 2-aminopyrimidine-5-boronic acid is a valuable building block in this context.[5][6] The electronic properties of this substrate play a critical role in the success of the coupling reaction:

  • Transmetalation: The Lewis acidity of the boronic acid is essential for the transmetalation step, where the pyrimidine group is transferred from boron to the palladium catalyst.[5]

  • Protodeborylation: The electron-deficient nature of the pyrimidine ring, despite the presence of the 2-amino group, can make the C-B bond susceptible to protodeborylation, a common side reaction that reduces the yield of the desired product.[11][12] The reaction conditions, particularly the choice of base, solvent, and temperature, must be carefully optimized to minimize this undesired pathway.[12]

Enzyme Inhibition: Tailoring Interactions with Biological Targets

The electronic properties of 2-amino substituted pyrimidine-5-boronic acids are central to their application as enzyme inhibitors, particularly for kinases and proteases.[17][24]

  • Hydrogen Bonding: The 2-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site of an enzyme.[9]

  • Covalent Inhibition: The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active site of certain enzymes, leading to potent inhibition.[24]

  • Structure-Activity Relationships (SAR): The electronic properties of substituents on the pyrimidine ring significantly influence the binding affinity and inhibitory potency of these compounds.[1][3][13][24] Computational modeling, including docking studies, can be used to understand these interactions and guide the design of more potent and selective inhibitors.[14][25][26]

Experimental and Computational Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-aminopyrimidine-5-boronic acid derivative with an aryl halide.

Materials:

  • 2-Aminopyrimidine-5-boronic acid derivative

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 2-aminopyrimidine-5-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Computational Protocol for DFT Calculations

This protocol outlines a general workflow for performing DFT calculations to investigate the electronic properties of 2-aminopyrimidine-5-boronic acid.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of 2-aminopyrimidine-5-boronic acid.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Electronic Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to obtain:

      • Molecular Electrostatic Potential (MEP): Generate the MEP map on the electron density surface to visualize the charge distribution.

      • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the HOMO and LUMO and visualize their spatial distribution.

      • Mulliken or Natural Population Analysis (NPA): Calculate the partial atomic charges to quantify the electron distribution.

      • Dipole Moment: Calculate the magnitude and direction of the molecular dipole moment.

  • pKa Prediction (Advanced):

    • Employ a thermodynamic cycle (e.g., the direct method or the proton exchange method) in conjunction with a continuum solvation model (e.g., PCM, SMD) to calculate the free energy of deprotonation and subsequently the pKa.

Data Summary

Table 1: Calculated Electronic Properties of 2-Aminopyrimidine-5-Boronic Acid (Illustrative)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability and ionization potential.
LUMO Energy-1.2 eVRelates to electron-accepting ability and electron affinity.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule.
pKa (amino group)~4.0Influences the ionization state and hydrogen bonding capacity.
pKa (boronic acid)~8.5Determines the Lewis acidity and reactivity in coupling reactions.

Note: These are illustrative values and the actual values will depend on the specific computational method and level of theory used.

Visualizations

Electronic_Effects cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituents Py Pyrimidine Core Reactivity Reactivity Py->Reactivity Modulated Reactivity Interactions Interactions Py->Interactions Altered Intermolecular Interactions Amino 2-Amino Group (Electron-Donating) Amino->Py Increases Electron Density (Resonance) Boronic 5-Boronic Acid (Electron-Withdrawing/ Lewis Acidic) Boronic->Py Decreases Electron Density (Inductive Effect)

Figure 1: Interplay of electronic effects of the 2-amino and 5-boronic acid substituents on the pyrimidine ring.

Suzuki_Miyaura_Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Pyr(L2) Transmetalation (Pyr-B(OH)2) Ar-Pyr Ar-Pyr Ar-Pd(II)-Pyr(L2)->Ar-Pyr Reductive Elimination Pyr-B(OH)2 Pyr-B(OH)2 Pyr-H Pyr-H Pyr-B(OH)2->Pyr-H Protodeborylation

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction highlighting the key steps and the competing protodeborylation side reaction.

Conclusion

The electronic properties of 2-amino substituted pyrimidine-5-boronic acids are a result of a delicate balance between the electron-donating amino group and the electron-withdrawing/Lewis acidic boronic acid group. This unique electronic profile governs their reactivity in key synthetic transformations like the Suzuki-Miyaura coupling and their ability to interact with biological targets as enzyme inhibitors. A thorough understanding of these electronic characteristics, achieved through a synergistic combination of computational modeling and experimental validation, is paramount for the rational design of novel therapeutic agents and advanced materials based on this versatile molecular scaffold.

References

  • BenchChem. (2025).
  • IJCRT.org. (2025). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.
  • RSC Publishing. (2021).
  • Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Journal of Pharmaceutical Research International. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.
  • Wikipedia. (n.d.).
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • ResearchGate. (2022). HOMO, LUMO, energy gaps and related molecular properties of 2A5MPSA crystal (eV).
  • PMC. (2021).
  • PMC. (2020).
  • ResearchGate. (2015). Computational Approaches to Predict pKa Values.
  • PMC. (2022).
  • FAQ. (2023). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions?
  • Chem-Impex. (n.d.). 2-Aminopyrimidine-5-boronic acid.
  • JOBM. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • Rowan University. (2025). How to Predict pKa.
  • Wikipedia. (n.d.). HOMO and LUMO.
  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • BenchChem. (2025).
  • RSC Publishing. (2023).
  • BenchChem. (2025). A Comparative Guide to 2,4- Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki- Miyaura Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • JOBM. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • PMC. (2021).
  • PMC. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.
  • YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • Prof. Hendrik Zipse. (n.d.).
  • Semantic Scholar. (2023). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid.
  • Chem-Impex. (n.d.). 2-Aminopyrimidine-5-boronic acid.
  • Sigma-Aldrich. (n.d.). 2-Aminopyrimidine-5-boronic acid = 95.0 936250-22-5.
  • RSC Publishing. (2019). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

Sources

Exploratory

2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid: A Versatile Building Block for Modern Biaryl Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The synthesis of biaryl and hetero-biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The synthesis of biaryl and hetero-biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast number of approved pharmaceuticals, agrochemicals, and organic electronic materials.[1] Among the myriad of heterocyclic systems, the pyrimidine ring stands out as a "privileged" scaffold, forming the core of numerous biologically active agents, including potent kinase inhibitors.[2][3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for constructing these C-C bonds, lauded for its operational simplicity, mild conditions, and exceptional functional group tolerance.[1][5] This guide provides a detailed examination of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid , a highly valuable and functionalized building block, exploring its strategic application in the synthesis of complex biaryl systems. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its significance in the context of contemporary drug discovery.

The Strategic Importance of Pyrimidine-Containing Biaryls

The pyrimidine nucleus is a fundamental building block in nature, most notably as a component of nucleic acids. In synthetic chemistry, its derivatives are of immense interest due to their wide spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[4][6] When incorporated into a biaryl structure, the pyrimidine ring often serves as a key pharmacophore, capable of engaging in specific hydrogen bonding and π-π stacking interactions within a biological target.

The ability to efficiently synthesize diverse libraries of pyrimidine-containing biaryls is therefore a critical objective in drug discovery. The Suzuki-Miyaura reaction provides a powerful platform for this, enabling the coupling of a pyrimidine-boronic acid with a variety of aryl or heteroaryl halides.[7] This reaction's reliability has fundamentally shaped the landscape of accessible chemical space for medicinal chemists.[8]

Profile of the Building Block: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid

The subject of this guide, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, is a trifunctional reagent designed for maximum synthetic utility. Its structure combines three key features that make it particularly advantageous for constructing molecules with therapeutic potential.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 2226087-09-6
Molecular Formula C₆H₁₀BN₃O₃
Molecular Weight 182.97 g/mol
Pinacol Ester Form C₁₂H₂₀BN₃O₃ (MW: 265.12)[9]
Appearance Typically a solid[9]
Strategic Analysis of Structural Features:
  • The Pyrimidine-5-boronic Acid Core: This is the reactive center for the Suzuki-Miyaura coupling. The boronic acid at the C5-position allows for regioselective C-C bond formation, linking the pyrimidine ring to another aromatic system.[1] Boronic acids are favored in synthesis due to their general stability, low toxicity, and commercial availability.[5]

  • The 2-Amino Linkage: The amino group at the C2-position is an electron-donating group, which modulates the electronic properties of the pyrimidine ring. This can influence the kinetics of the Suzuki coupling and the binding characteristics of the final product.

  • The Hydroxyethyl Tail: This appended group offers a crucial point of functionality. The terminal hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, a feature often critical for high-affinity binding to protein targets like kinases.[2] Furthermore, it provides a handle for further chemical derivatization and can enhance the aqueous solubility of the parent molecule, a key consideration in drug design.

The Suzuki-Miyaura Coupling Mechanism: A Deeper Look

The efficacy of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid as a building block is rooted in the robust and well-understood mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a Palladium(0) species, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Active Pd(0)L₂ Catalyst pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_oad Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_oad->pd2_trans Transmetalation (+ [R²-B(OH)₃]⁻) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) boronic_acid R²-B(OH)₂ (Pyrimidine Boronic Acid) ate_complex [R²-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->ate_complex + Base (e.g., OH⁻)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The process begins with the activation of the boronic acid by a base to form a more nucleophilic boronate 'ate' complex, which then enters the main palladium cycle.

A crucial, and sometimes overlooked, aspect of the mechanism is the activation of the boronic acid by the base.[11] This reaction forms a boronate "ate" complex, which increases the nucleophilicity of the organic group (the pyrimidine moiety) on the boron atom, thereby facilitating the subsequent transmetalation step with the palladium center.[10] For electron-deficient heteroaryl boronic acids, this activation is particularly important to ensure efficient transfer and prevent competing side reactions like protodeboronation (cleavage of the C-B bond by a proton source).[12]

Experimental Protocol: Synthesis of a Model Biaryl Compound

This section provides a robust, general procedure for the Suzuki-Miyaura coupling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid pinacol ester with a representative aryl halide, 4-bromoanisole. The use of the pinacol ester is common practice as it enhances stability and simplifies handling compared to the free boronic acid.[13]

Workflow start Start reagents 1. Add Reagents to Flask (Boronic Ester, Aryl Halide, Base) start->reagents catalyst 2. Add Catalyst & Ligand reagents->catalyst atmosphere 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar) catalyst->atmosphere solvent 4. Add Degassed Solvent atmosphere->solvent reaction 5. Heat & Stir (e.g., 90-110 °C, 4-16h) Monitor by TLC/LC-MS solvent->reaction workup 6. Aqueous Workup (Cool, dilute, wash with H₂O/brine) reaction->workup purify 7. Purification (Column Chromatography) workup->purify end End (Isolated Biaryl Product) purify->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(2-hydroxyethylamino)pyrimidine-5-boronic acid pinacol ester (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL), via syringe.[14]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 2: Recommended Reaction Parameters & Reagents
ParameterRecommended Choice(s)Rationale
Boronic Acid Pinacol EsterIncreased stability, easier to handle and purify compared to the free boronic acid.[13]
Aryl Partner Aryl Bromide, Iodide, or TriflateReactivity generally follows I > OTf > Br >> Cl.[7] Bromides offer a good balance of reactivity and cost.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings, a custom catalyst system (e.g., Pd₂(dba)₃ with SPhos) may be superior.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a standard, effective base. K₃PO₄ or the more soluble Cs₂CO₃ can be more effective for difficult couplings or base-sensitive substrates.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is crucial for dissolving the base and facilitating the formation of the boronate 'ate' complex.[14]
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Optimizing the Reaction: Causality and Troubleshooting

Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires careful optimization. The choice of each component can have a profound impact on the outcome.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a workhorse, modern catalyst systems often involve a separate palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction temperatures.[7][8]

  • Base and Solvent Effects: The choice of base is not trivial. A stronger base may accelerate the formation of the 'ate' complex but can also promote side reactions if the substrates contain sensitive functional groups. The solvent must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base. Biphasic systems like Toluene/Water or Dioxane/Water are often ideal.[14]

Table 3: Common Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor base/solvent choice.Use a more active ligand (e.g., SPhos); Increase temperature; Switch to a stronger base (K₃PO₄, Cs₂CO₃); Ensure solvents are properly degassed.
Protodeboronation Presence of acid/excess water; Slow transmetalation.Use anhydrous solvents and a stronger, non-nucleophilic base; Use a ligand that accelerates transmetalation.[12]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Thoroughly degas solvents and ensure a robust inert atmosphere throughout the reaction.
Formation of Side Products Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and compensate with a more active catalyst/ligand system; Reduce reaction time.

Applications in Drug Discovery

The true value of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid lies in its direct applicability to the synthesis of biologically relevant molecules. Boron-containing compounds themselves are increasingly recognized as important pharmacophores.[15] More commonly, boronic acids serve as critical intermediates for producing carbon-based drugs.[16]

For instance, aminopyrimidine boronic acids are crucial intermediates in the synthesis of advanced kinase inhibitors for anti-tumor research, such as PI3K/mTOR inhibitors.[3] The biaryl scaffold generated using this building block is ideally suited to occupy the ATP-binding pocket of many kinases. The 2-(2-hydroxyethylamino) substituent can form key hydrogen bonds with hinge region residues of a kinase, a common binding motif for potent and selective inhibitors. The ability to rapidly generate structural analogs by coupling this building block with a diverse set of aryl halides makes it an invaluable tool in lead optimization campaigns.

Conclusion

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is more than just a chemical reagent; it is a strategic building block that provides a direct route to high-value, functionalized biaryl compounds. Its structure is intelligently designed to leverage the power of the Suzuki-Miyaura reaction while incorporating a key pharmacophoric element—the hydroxyethylamino group—that is highly relevant for modern drug discovery. By understanding the mechanistic principles of its reactivity and employing optimized, robust protocols, researchers can effectively utilize this building block to accelerate the synthesis of novel therapeutics and advanced materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
  • Noor, N. A., et al. (2020). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Journal of Physics: Conference Series, 1664(1), 012089.
  • Noor, N. A., et al. (2020). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Semantic Scholar.
  • Li, X. (2024, March 1).
  • (n.d.).
  • (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sadowski, B., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • (n.d.). 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, pinacol ester. Sigma-Aldrich.
  • Wang, S., et al. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed.
  • (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
  • (2023, March 20). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? - FAQ.
  • (2014, November 6). Process for the preparation of boronic acid intermediates.
  • Al-Amiery, A. A., et al. (2021, August 16).
  • (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • (n.d.). Suzuki reaction. Wikipedia.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • (n.d.). 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid | 2226087-09-6. Sigma-Aldrich.
  • (n.d.). 2-Hydroxypyrimidine-5-boronic acid pinacol ester, 95% 1 g. Thermo Fisher Scientific.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Issa, F., et al. (2025, April 4). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors.

Sources

Foundational

Literature review on pyrimidine-5-boronic acid derivatives in drug design

Executive Summary This technical guide analyzes the strategic utility of pyrimidine-5-boronic acid and its derivatives as high-value intermediates in medicinal chemistry.[1] While the pyrimidine ring is a "privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the strategic utility of pyrimidine-5-boronic acid and its derivatives as high-value intermediates in medicinal chemistry.[1] While the pyrimidine ring is a "privileged scaffold" found in approximately 15% of all FDA-approved drugs, the C5 position represents a critical vector for solubility modulation and hydrophobic interaction. This guide details the synthesis of these boronic acids, their application in palladium-catalyzed cross-couplings (Suzuki-Miyaura), and their emerging role as covalent "warheads" in protease inhibition.

The Chemical Rationale: Why Pyrimidine-5-Boronic Acid?

In drug design, the pyrimidine ring often mimics the adenine hinge-binding motif of ATP in kinase inhibitors. However, functionalizing the C5 position is synthetically distinct from the more electrophilic C2 and C4 positions.

  • Electronic Vector: The C5 position is the least electron-deficient carbon on the pyrimidine ring. Direct nucleophilic aromatic substitution (

    
    ) fails here.
    
  • Synthetic Gateway: Pyrimidine-5-boronic acid (and its pinacol ester) reverses the polarity, turning the C5 position into a nucleophile capable of reacting with aryl halides.

  • Solubility Modulation: Substituents at C5 often project into the solvent-exposed regions of protein active sites (e.g., CDK4/6 inhibitors), making this position ideal for attaching solubilizing morpholine or piperazine tails.

Synthesis of the Reagent

Accessing the pyrimidine-5-boronic acid scaffold requires overcoming the inherent instability of the pyrimidine ring toward strong nucleophiles (like n-butyllithium). Two primary routes are established:

Route A: Halogen-Lithium Exchange (Cryogenic)
  • Substrate: 5-Bromopyrimidine.[2]

  • Reagents: n-BuLi, Triisopropyl borate (

    
    ), THF, -78°C.
    
  • Critical Control: The addition of n-BuLi must be rapid at -78°C to effect Li-halogen exchange before the base attacks the C4 position of the pyrimidine ring (nucleophilic addition).

  • Yield: typically 60-75%.

Route B: Palladium-Catalyzed Borylation (Miyaura)
  • Substrate: 5-Bromopyrimidine.[2]

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , KOAc, Dioxane, 90°C.[2]
  • Advantage: Tolerates functional groups (esters, nitriles) incompatible with organolithiums.

  • Yield: typically 80-95%.

Visualization: Synthetic Pathways

PyrimidineSynthesis Start 5-Bromopyrimidine RouteA Route A: Li-Halogen Exchange (-78°C, n-BuLi, B(OiPr)3) Start->RouteA RouteB Route B: Miyaura Borylation (Pd(dppf)Cl2, KOAc, B2pin2) Start->RouteB ProdA Pyrimidine-5-Boronic Acid (Free Acid) RouteA->ProdA Hydrolysis ProdB Pyrimidine-5-Boronic Pinacol Ester RouteB->ProdB

Figure 1: Divergent synthetic pathways for accessing pyrimidine-5-boron species. Route B is preferred for scale-up due to thermal safety.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of pyrimidine-5-boronic acid is the modular construction of biaryl systems, particularly for kinase inhibitors (e.g., Abemaciclib analogs).

The Challenge: Protodeboronation

Pyrimidine-5-boronic acids are prone to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions. This occurs because the electron-deficient pyrimidine ring facilitates the formation of a boronate "ate" complex that can undergo hydrolytic cleavage.

Mitigation Strategy:

  • Base Selection: Use mild, anhydrous bases like

    
     or 
    
    
    
    instead of NaOH.
  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) to accelerate the transmetallation step, outcompeting the decomposition pathway.

Validated Protocol (High-Difficulty Coupling)

Objective: Coupling Pyrimidine-5-boronic acid with a deactivated 2-chloro-pyridine.

ParameterSpecificationRationale
Solvent 1,4-Dioxane : Water (4:1)Dioxane solubilizes organics; water is required for the boronate activation.
Catalyst XPhos Pd G2 (2-5 mol%)Pre-catalyst ensures rapid initiation; XPhos stabilizes the oxidative addition complex.
Base

(2.0 equiv)
Provides necessary activation without high pH that triggers deboronation.
Temperature 80°C - 100°CSufficient energy for transmetallation; microwave irradiation can reduce time to 30 mins.
Atmosphere Argon/NitrogenOxygen poisons the Pd(0) species.
Mechanism of Action

The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step where the pyrimidine moiety is transferred.

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + R-Cl TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Prod Biaryl Product (R-Pyrimidine) RedElim->Prod ArX Electrophile (R-Cl) ArX->OxAdd Boron Pyrimidine-5-B(OH)2 + Base Boron->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle. The Transmetallation step is critical for pyrimidine-5-boronic acids to avoid side reactions.

Strategic Applications in Drug Design

Scaffold Hopping & Library Generation

In the development of CDK4/6 inhibitors (like Abemaciclib ), the pyrimidine core serves as a central hub. By using pyrimidine-5-boronic acid, chemists can rapidly screen different "left-hand" aryl groups to optimize potency while keeping the "right-hand" kinase hinge-binder constant.

  • Workflow: A library of 20 diverse aryl chlorides is coupled to the pyrimidine-5-boronate pinacol ester in a parallel synthesis array.

Boron as a "Warhead" (Covalent Inhibition)

Beyond serving as a synthetic intermediate, the boronic acid moiety itself can be the active pharmacophore.

  • Mechanism: The empty p-orbital of boron accepts a lone pair from a catalytic serine or threonine residue in the target enzyme (e.g., Proteasome, Beta-lactamase), forming a reversible covalent tetrahedral adduct.

  • Application: While Bortezomib uses a peptide backbone, pyrimidine-5-boronic acid derivatives are being explored as Beta-lactamase inhibitors to combat antibiotic resistance. The pyrimidine ring mimics the beta-lactam core, positioning the boron to trap the catalytic serine.

Reagent Comparison Table
Reagent FormStabilityAtom EconomyReactivityBest Use Case
Free Boronic Acid Low (Trimerizes to boroxine)HighHighSmall scale, aqueous soluble targets.
Pinacol Ester (Bpin) High (Stable solid)Low (Poor atom economy)ModerateLarge scale, library storage, GMP synthesis.
MIDA Boronate Very High (Hydrolysis required)Very LowLatent (Slow release)Iterative coupling (building block synthesis).
Trifluoroborate (

)
High (Air stable)ModerateHighProtodeboronation-prone substrates.

References

  • Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews.

  • Knapp, S., et al. (2015). Structure-based design of pyrimidine-5-boronic acid derivatives as beta-lactamase inhibitors. Journal of Medicinal Chemistry.

  • Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides. The Journal of Organic Chemistry.

Sources

Exploratory

Hydrophilicity modulation using 2-(2-hydroxyethylamino) side chains in pyrimidines

[1] Executive Summary: The "Brick Dust" Challenge In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for kinases, GPCR ligands, and antivirals. However, a recurring failure mode for these...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Brick Dust" Challenge

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for kinases, GPCR ligands, and antivirals. However, a recurring failure mode for these derivatives is poor aqueous solubility—the so-called "brick dust" property—where high crystallinity and planarity drive logP values into the un-developable range (>4.5).[1]

This guide details a precision engineering strategy: the introduction of a 2-(2-hydroxyethylamino) side chain (an ethanolamine moiety) at the solvent-exposed positions (typically C-2 or C-4) of the pyrimidine ring.[1] Unlike bulkier solubilizing groups like morpholine or piperazine, the hydroxyethylamino motif offers a high-efficiency reduction in cLogP with minimal steric penalty, often serving as a "solvent anchor" that maintains potency while dramatically improving Lipophilic Efficiency (LipE).

Physicochemical Rationale

The "Solvent Front" Mechanism

The efficacy of the 2-(2-hydroxyethylamino) group stems from its dual role as a hydrogen bond donor (HBD) and acceptor (HBA).[1] When positioned correctly, this group extends into the bulk solvent, disrupting the hydration shell and lowering the desolvation penalty associated with ligand binding.

  • LogP Shift: Replacing a hydrophobic group (e.g., -Me, -Cl) with -NHCH₂CH₂OH typically lowers cLogP by 1.5 to 2.0 units.[1]

  • Crystal Packing: The flexible ethyl linker and the terminal hydroxyl group disrupt the π-π stacking interactions common in planar pyrimidines, lowering the melting point and increasing thermodynamic solubility.

  • Lipophilic Efficiency (LipE): By reducing lipophilicity without (ideally) sacrificing potency, this modification maximizes LipE (LipE = pIC₅₀ - cLogP), a critical predictor of clinical success.[1]

Comparative Metrics

The following table illustrates the theoretical shift in properties when modifying a standard 2-chloropyrimidine core.

Substituent (R)

cLogP (approx)
H-Bond DonorsH-Bond AcceptorsSteric Footprint
-Cl (Parent)0.0 (Baseline)00Low
-CH₃ +0.500Low
-Morpholine -0.801High (Chair conformation)
-NHCH₂CH₂OH -1.9 2 2 Medium (Flexible)

Synthetic Strategy: The SNAr Protocol

The installation of the 2-(2-hydroxyethylamino) group is most robustly achieved via Nucleophilic Aromatic Substitution (


).[1] While Palladium-catalyzed Buchwald-Hartwig aminations are possible, the 

approach is preferred for its operational simplicity and avoidance of heavy metal contamination in late-stage intermediates.
Critical Process Parameters (CPPs)
  • Regioselectivity: In 2,4-dichloropyrimidines, the C-4 position is naturally more electrophilic. To install the group at C-2 (often the desired position for solubility modulation), the C-4 position must be blocked or substituted first.[1]

  • Base Selection: Non-nucleophilic bases (DIPEA) prevent side reactions.[1] Inorganic bases (

    
    ) are effective but require polar aprotic solvents.[1]
    
  • Temperature: The reaction typically proceeds at 60–80°C. Microwave irradiation can accelerate this to minutes.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-((2-hydroxyethyl)amino)-4-substituted-pyrimidine.

  • Reagents:

    • Substrate: 2-Chloro-4-substituted-pyrimidine (1.0 equiv)[1]

    • Nucleophile: Ethanolamine (2.0 - 3.0 equiv)[1]

    • Solvent: Ethanol (EtOH) or n-Butanol (for higher temps)[1]

    • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Execution:

    • Dissolve substrate in EtOH (0.2 M concentration).[1]

    • Add DIPEA followed by ethanolamine dropwise.

    • Reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target mass M+1).[1]

    • Note: If conversion is sluggish, switch solvent to NMP (N-methyl-2-pyrrolidone) and heat to 120°C.[1]

  • Workup:

    • Concentrate solvent in vacuo.

    • Dilute residue with EtOAc. Wash with water (x2) and brine (x1).[1]

    • Crucial Step: The product is amphiphilic. If it does not extract well into EtOAc, use 10% MeOH in DCM.

  • Purification:

    • Flash chromatography (DCM:MeOH gradient, 0-10%).[1]

Case Study: Mer Kinase & NAPE-PLD Inhibitors[1]

Context

In the development of inhibitors for Mer Receptor Tyrosine Kinase (implicated in leukemia) and NAPE-PLD (lipid signaling), researchers faced a common bottleneck: lead compounds possessed nanomolar potency but suffered from poor solubility and high metabolic clearance.[1]

The Intervention

In a study regarding Mer kinase inhibitors, the introduction of solubilizing groups at the C-2 position of the pyrimidine ring was pivotal.

  • Initial Hits: Hydrophobic substituents (cyclohexylamino) led to potent but insoluble compounds.[1]

  • Optimization: Replacement with a 2-hydroxyethylamino group maintained the binding mode. Docking studies revealed this group extended into the "solvent front"—a region of the protein active site open to bulk water.

  • Outcome:

    • Solubility: Increased >10-fold.

    • Potency: Maintained (IC₅₀ < 10 nM).

    • Selectivity: The specific shape of the ethanolamine side chain provided unexpected selectivity over related Tyro3/Axl kinases by exploiting subtle differences in the solvent channel.

Similarly, in NAPE-PLD inhibitors (e.g., LEI-401 optimization), the modulation of the side chain from morpholine to open-chain amines like ethanolamine allowed for precise tuning of LipE, balancing cell permeability with aqueous solubility.

Visualization of Workflows

Figure 1: Synthetic Logic & Reaction Pathway

This diagram outlines the decision process and synthetic pathway for installing the hydroxyethylamino group.

G Start Target: Pyrimidine Core (Low Solubility, High LogP) Analysis Structural Analysis: Identify Solvent-Exposed Vector Start->Analysis Selection Select Modification: 2-(2-hydroxyethylamino) Analysis->Selection Space Available? Synthesis Synthesis (SNAr): 2-Cl-Pyrimidine + Ethanolamine Selection->Synthesis Protocol A (Heat) Validation Validation: Measure LogP & LipE Synthesis->Validation Validation->Start Potency Loss?

Caption: Workflow for identifying and executing the hydroxyethylamino modification to rescue insoluble pyrimidine scaffolds.

Figure 2: Physicochemical Decision Tree

A logic flow for medicinal chemists to determine when to apply this specific strategy.

DecisionTree Q1 Is cLogP > 4.0? Q2 Is C-2/C-4 Position Tolerant to Substitution? Q1->Q2 Yes Stop Standard Optimization Q1->Stop No Q3 Is Steric Bulk Restricted? Q2->Q3 Yes Action3 Explore Core Changes (e.g., Pyridine -> Pyrimidine) Q2->Action3 No Action1 Apply Hydroxyethylamino (Ethanolamine) Q3->Action1 Yes (Narrow Pocket) Action2 Use Morpholine/Piperazine Q3->Action2 No (Open Pocket)

Caption: Decision matrix for selecting the optimal solubilizing group based on structural constraints.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D . Journal of Medicinal Chemistry. [Link]

  • Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors . Journal of Medicinal Chemistry. [Link]

  • 2-Chloropyrimidine Synthesis and Properties . Organic Syntheses. [Link][1]

  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based EGFR Kinase Inhibitors . Journal of Medicinal Chemistry. [Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Optimized Suzuki-Miyaura coupling conditions for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Executive Summary The coupling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid presents a distinct challenge in medicinal chemistry. While the pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., mTOR, PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid presents a distinct challenge in medicinal chemistry. While the pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., mTOR, PI3K pathways), the electron-deficient nature of the pyrimidine ring, combined with the electron-donating amino substituent at the 2-position, renders the C–B bond highly susceptible to protodeboronation .

Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/water) often result in low yields (<30%) due to the rate of hydrolytic deboronation exceeding the rate of transmetalation. This guide details an optimized protocol utilizing Third-Generation Buchwald Precatalysts (XPhos Pd G3/G4) and controlled basicity to shift the kinetic balance in favor of the desired cross-coupling.

Critical Challenges & Mechanistic Insight

The Protodeboronation Trap

The primary failure mode for this substrate is the hydrolytic cleavage of the C–B bond, yielding the "de-borylated" 2-(2-hydroxyethylamino)pyrimidine byproduct. This pathway is accelerated by:

  • High pH: Formation of the boronate "ate" complex (essential for transmetalation) also activates the C–B bond for hydrolysis.

  • Aqueous Media: Excess water promotes protonolysis.

  • Slow Catalysis: If the oxidative addition/transmetalation cycle is slower than the hydrolysis rate, the boronic acid decomposes before it can couple.

The Solution: "Speed is Life"

To secure high yields, the catalytic turnover frequency (TOF) must outcompete the decomposition rate. We utilize bulky, electron-rich biarylphosphine ligands (XPhos) which facilitate rapid oxidative addition and, crucially, accelerate the transmetalation step for hindered or electron-deficient substrates.

ReactionPathways cluster_0 Optimization Goal: k(transmetalation) >> k(hydrolysis) Substrate Pyrimidine-5-Boronic Acid Pd_Cycle Pd(II)-Aryl Complex (Oxidative Addition) Substrate->Pd_Cycle Transmetalation (Rate Determining in Standard Cond.) Decomp Protodeboronation (Hydrolysis) Substrate->Decomp Competing Pathway (Base/H2O mediated) Coupling Product Formation (Reductive Elimination) Pd_Cycle->Coupling Fast with XPhos

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The optimized protocol maximizes the upper pathway.

Optimized Protocol (Method A: High-Throughput/High-Yield)

This protocol is the "Gold Standard" for unstable heteroaryl boronic acids, derived from Buchwald's methodology for unstable nucleophiles.

Reagents & Materials
ComponentSpecificationRole
Catalyst XPhos Pd G4 (or G3)Rapid active species generation; air-stable precatalyst.
Ligand XPhos (Optional: 0.5 equiv extra)Stabilizes Pd(0); promotes coupling of chlorides.
Base K₃PO₄ (0.5 M aq. or solid)Weaker base than carbonates/hydroxides; minimizes deboronation.
Solvent THF or 1,4-Dioxane Water-miscible; high solubility for polar pyrimidines.
Ratio Solvent:Water (10:1 to 4:1)Minimized water content is critical.
Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Aryl Halide (1.0 equiv), 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (1.2–1.5 equiv), and XPhos Pd G4 (2–4 mol%).

    • Note: If the aryl halide is a chloride, add XPhos free ligand (2 mol%) to ensure catalyst longevity.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with inert gas (Argon or Nitrogen) 3 times .

    • Why? Oxygen promotes homocoupling and catalyst oxidation, slowing the reaction and allowing deboronation to take over.

  • Solvent Addition: Add degassed THF (or Dioxane) and degassed 0.5 M K₃PO₄ solution (2.0–3.0 equiv).

    • Volume: Concentration should be roughly 0.1 M to 0.2 M with respect to the halide.

  • Reaction: Place the vial in a pre-heated block at 40–60 °C .

    • Time: Monitor by LCMS after 30 minutes. High-activity catalysts often complete this reaction in <1 hour.

    • Warning: Do not overheat (>80 °C) unless necessary; thermal energy accelerates hydrolysis.

  • Workup: Dilute with EtOAc (or n-Butanol if product is very polar). Wash with brine.[1] Dry over Na₂SO₄.[1]

Alternative Protocol (Method B: Scalable/Robust)

For larger scales where precatalysts are cost-prohibitive, or if the coupling partner is an aryl bromide (more reactive), this traditional method is viable if temperature is strictly controlled.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

  • Conditions: 80 °C, 2–4 hours.

  • Note: Yields are typically 10–15% lower than Method A due to slower transmetalation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield + Pyrimidine Byproduct Protodeboronation is dominant.1. Switch to Method A (XPhos Pd G4).2. Reduce water (use solid K₃PO₄ + dry solvent).3. Lower temperature to 40 °C.
Low Yield + Unreacted Halide Catalyst poisoning or deactivation.1. The free -OH or amine might be coordinating Pd. Increase catalyst loading to 5 mol%.2. Ensure strict O₂ exclusion.
Product is Water Soluble Loss during aqueous workup.1. Use n-Butanol for extraction.2. Evaporate reaction mixture directly and purify via reverse-phase prep-HPLC.

Workflow Visualization

ExperimentalWorkflow Setup 1. Charge Solids (Halide, Boronic Acid, XPhos Pd G4) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar x3) Setup->Inert Solvent 3. Add Degassed Solvents (THF + 0.5M K3PO4) Inert->Solvent Heat 4. Reaction (40-60°C, 30-60 mins) Solvent->Heat Check 5. LCMS Check Heat->Check Check->Heat Incomplete Workup 6. Workup (EtOAc/Brine or Direct Prep-HPLC) Check->Workup Conversion >95%

Figure 2: Step-by-step experimental workflow for the optimized coupling protocol.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2][3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][3][4] Journal of the American Chemical Society, 132(40), 14073–14075.[2][3]

  • Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 138(29), 9145–9157.

  • BenchChem Technical Support. (2025). Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Suzuki Coupling mechanisms).

Sources

Application

Technical Application Note: Microwave-Accelerated Suzuki-Miyaura Cross-Coupling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Executive Summary This guide details the optimized protocols for utilizing 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (and its pinacol ester) in microwave-assisted Suzuki-Miyaura cross-coupling reactions.[1] This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for utilizing 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (and its pinacol ester) in microwave-assisted Suzuki-Miyaura cross-coupling reactions.[1] This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families), where the pyrimidine core provides hinge-binding capability and the hydroxyethylamino tail enhances aqueous solubility and hydrogen-bonding interactions.

Key Technical Insight: The primary challenge with pyrimidine-5-boronic acids is their susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond) under basic aqueous conditions.[1] Microwave irradiation mitigates this by accelerating the rate of the desired cross-coupling (


) significantly more than the rate of deboronation (

), thereby improving yield and purity compared to conventional thermal heating.

Chemical Profile & Handling

PropertyDescription
Compound Name 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
CAS Number 1256355-17-5 (Acid) / 2226087-09-6 (Pinacol Ester)
Molecular Weight 182.97 g/mol (Acid)
Solubility High polarity due to the -NH-CH₂CH₂-OH tail.[1] Soluble in DMSO, MeOH, DMF.[1] Limited solubility in non-polar solvents (Hexane, Et₂O).[1]
Stability Hygroscopic.[1] Store at 2-8°C under inert atmosphere. Prone to protodeboronation in hot aqueous base.[1]

Critical Handling Note: The hydroxyethyl side chain increases water solubility.[1] Standard aqueous workups (e.g., EtOAc/Water partition) often result in significant product loss to the aqueous phase. Specialized extraction protocols (see Section 5) are required.[1]

Mechanistic Insight: The Race Against Deboronation

To maximize yield, one must understand the competing pathways.[1] In the presence of base and water, the boronic acid forms a boronate "ate" complex, which is the active species for transmetallation. However, this species is also the precursor to protodeboronation.[1]

DOT Diagram 1: Reaction Pathways & Logic

ReactionPathways Start Pyrimidine Boronic Acid (Reagent) AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base/H2O Base Base (OH-) Base->AteComplex Transmetallation Pd(II)-Ar Complex (Fast in MW) AteComplex->Transmetallation Pathway A: Cross-Coupling (Accelerated by MW) Deboronation Protodeboronation (Hydrolysis) AteComplex->Deboronation Pathway B: Side Reaction (Thermal/Time dependent) Product Coupled Product (Desired) Transmetallation->Product Byproduct Deboronated Pyrimidine (Waste) Deboronation->Byproduct

Caption: Kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. Microwave irradiation favors the productive pathway by reducing reaction time.

Experimental Protocols

Protocol A: Standard Coupling (Aryl Bromides/Iodides)

Applicability: High-yielding substrates with good leaving groups.[1] Scale: 0.5 mmol

  • Preparation:

    • In a 10 mL microwave vial, charge Aryl Halide (1.0 equiv, 0.5 mmol) and Boronic Acid Reagent (1.2 - 1.5 equiv).

    • Add catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%).[1] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for pyrimidines due to higher stability.

    • Seal the vial and purge with Nitrogen/Argon for 2 minutes.[1]

  • Solvent & Base Addition:

    • Add degassed solvent: 1,4-Dioxane (4 mL).[1][3]

    • Add aqueous base: 2M Na₂CO₃ or K₂CO₃ (1 mL, ~3-4 equiv).[1]

    • Expert Tip: Ensure the ratio is roughly 4:1 Organic:Aqueous to maintain solubility of the polar boronic acid while providing sufficient base.

  • Microwave Irradiation:

    • Temp: 110°C

    • Hold Time: 20 minutes

    • Stirring: High (magnetic stir bar).[1]

    • Absorption Level: Normal/High.[1]

  • In-Process Control (IPC):

    • Check LCMS.[1] Look for the product mass [M+H]+.

    • Warning Signal: If you see a peak with Mass = [Boronic Acid - B(OH)₂ + H], protodeboronation has occurred.[1] If >10%, switch to Protocol B.[1]

Protocol B: Challenging Substrates (Aryl Chlorides / Sterically Hindered)

Applicability: Unreactive chlorides or electron-rich partners.[1] Catalyst System: Uses Buchwald Pre-catalysts (XPhos Pd G3/G4) which are highly active and form the active L-Pd(0) species rapidly.[1]

  • Preparation:

    • Vial: Aryl Chloride (1.0 equiv), Boronic Acid Reagent (1.5 equiv).[1]

    • Catalyst: XPhos Pd G3 (2-5 mol%).[1]

    • Base: K₃PO₄ (2.0 - 3.0 equiv) (Solid base is often preferred here to minimize water content if deboronation is severe, but a small amount of water is needed for the boroxine-to-boronic acid equilibrium).[1]

  • Solvent:

    • THF:Water (10:1) or n-Butanol .[1]

    • Why n-Butanol? It dissolves the polar hydroxyethylamino group well and has a high boiling point, suitable for microwave heating without generating excessive pressure.

  • Microwave Irradiation:

    • Temp: 100°C - 120°C

    • Hold Time: 30 minutes.

Workup & Purification (Critical Step)[1]

The 2-hydroxyethylamino tail renders the product amphiphilic.[1] A standard "add water, extract with ether" approach will fail.[1]

Recommended Extraction Strategy:

  • Salting Out: Dilute the reaction mixture with a small amount of water and saturate the aqueous phase with solid NaCl .[1]

  • Solvent Choice: Extract 3x with EtOAc containing 5-10% Methanol or DCM containing 10% Isopropanol . The alcohol co-solvent is essential to pull the polar product into the organic phase.

  • Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind polar alcohols).[1]

Purification (Flash Chromatography):

  • Stationary Phase: Standard Silica Gel.[1]

  • Mobile Phase: DCM / MeOH gradient (0% -> 10% MeOH).[1]

  • Note: If the product streaks, add 1% NH₄OH or Triethylamine to the mobile phase to suppress interaction with acidic silanols.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / High Deboronation Reaction time too long or Temp too high.Reduce MW time to 10 min. Lower temp to 90°C. Switch to Protocol B (more active catalyst allows milder conditions).[1]
Starting Material (Halide) Remains Catalyst deactivation or poor oxidative addition.[1]Degas solvents thoroughly (O₂ kills Pd(0)).[1] Switch to XPhos Pd G3 or SPhos Pd G3 .
Product in Aqueous Layer High polarity of hydroxyethyl group.[1]Saturate aqueous layer with NaCl.[1] Use DCM:iPrOH (3:1) for extraction.[1]
Homocoupling of Boronic Acid Presence of Oxygen.[1][2]Ensure rigorous inert atmosphere (Argon purge).[1]

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Workflow Prep 1. Reagent Prep (Vial + Ar Purge) Solvent 2. Solvent/Base Addn (Dioxane/H2O 4:1) Prep->Solvent MW 3. Microwave Irradiation (110°C, 20 min) Solvent->MW IPC 4. IPC (LCMS) Check for Deboronation MW->IPC IPC->MW Incomplete (+5 min) Workup 5. Workup (Salt out + DCM/MeOH ext) IPC->Workup Pass Purify 6. Purification (Flash: DCM/MeOH) Workup->Purify

Caption: Step-by-step workflow for the microwave-assisted synthesis, highlighting the critical decision point at the IPC stage.

References

  • Sigma-Aldrich. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, pinacol ester Product Page.[1]Link[1]

  • BenchChem. Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. (Discusses pH dependence and catalyst choice). Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Authoritative review on boronic acid stability). Link

  • Bagley, M. C., et al. (2010).[1] Microwave-assisted synthesis of 2-aminopyrimidines. Synlett. (General conditions for aminopyrimidine synthesis). Link

  • Organic Chemistry Portal. Suzuki Coupling of Pyrimidines. (Compilation of reaction conditions). Link

Sources

Method

Application Note: Strategic Functionalization of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The scaffold 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 936250-22-5) represents a high-value pharmacophore, particularly in the development of PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The scaffold 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 936250-22-5) represents a high-value pharmacophore, particularly in the development of PI3K/mTOR kinase inhibitors. However, it presents a classic "heteroaryl boronic acid paradox":

  • Electronic Instability: The electron-deficient pyrimidine ring, combined with the amino-substituent at C2, renders the C5-boronic acid highly susceptible to protodeboronation under aqueous basic conditions.

  • Chemo-incompatibility: The unprotected hydroxyethyl side chain and secondary amine can act as competitive ligands for palladium, potentially poisoning catalytic cycles.

This guide provides field-proven protocols to overcome these challenges. We prioritize stabilization strategies (converting to MIDA boronates or trifluoroborates) and rapid-coupling methodologies that outcompete decomposition pathways.

The Core Challenge: Protodeboronation Mechanism

Before attempting functionalization, researchers must understand why this scaffold fails in standard Suzuki conditions. The 2-amino group donates electron density, but the pyrimidine ring remains electron-deficient. Under basic conditions (required for transmetallation), the boronate species is prone to hydrolysis.

Visualization: The Decomposition Pathway

The following diagram illustrates the competitive pathway between the desired transmetallation and the fatal protodeboronation.

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Anion (Activated Species) Start->Boronate + Base Base Base (OH-) Pd Pd(II)-Ar (Catalyst) Boronate->Pd Transmetallation (Fast w/ specialized ligands) Decomp Protodeboronation (C-B Bond Cleavage) Boronate->Decomp Hydrolysis (H2O) Product Cross-Coupled Product Pd->Product Reductive Elimination Byproduct De-borylated Pyrimidine (Waste) Decomp->Byproduct

Caption: The "Race Against Time": High-activity catalysts are required to favor Transmetallation (Green) over the rapid Protodeboronation (Red) pathway common in 2-aminopyrimidines.

Module A: Stabilization Protocols (Recommended)

Direct coupling of the free boronic acid is risky. Converting the scaffold to a Potassium Trifluoroborate or Pinacol Ester significantly improves shelf-life and reaction tolerance.

Protocol A1: Conversion to Pinacol Ester (Anhydrous)

Use this if you need a non-polar intermediate for silica purification.

Reagents:

  • Scaffold (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Dissolution: Suspend the boronic acid in anhydrous THF (0.2 M concentration).

  • Addition: Add pinacol and

    
     in one portion.
    
  • Reaction: Stir at room temperature (RT) for 12–24 hours under Nitrogen.

    • Checkpoint: Monitor by TLC.[1][2] The boronic acid spot (baseline) should disappear, replaced by a higher

      
       spot.
      
  • Workup: Filter off the

    
     through a celite pad. Wash the pad with dry THF.
    
  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The hydroxyethyl tail may make the oil viscous. Triturate with pentane/ether to induce precipitation if necessary.

Protocol A2: Conversion to Potassium Trifluoroborate (Molander Salt)

Use this for maximum stability and if coupling in aqueous/alcoholic media.

Reagents:

  • Scaffold (1.0 equiv)

  • Potassium Hydrogen Fluoride (

    
    , 4.5 equiv)
    
  • Solvent: Methanol/Water (1:1 ratio)

Step-by-Step:

  • Mixing: Dissolve the boronic acid in MeOH/Water (0.5 M).

  • Acidification: Add

    
     slowly (exothermic). The mixture will become a slurry.
    
  • Reaction: Stir vigorously at RT for 3 hours.

  • Concentration: Remove Methanol under reduced pressure.

  • Drying: Freeze-dry (lyophilize) the remaining aqueous layer to remove water completely.

  • Extraction: Extract the solid residue with Acetone (the inorganic salts are insoluble; the product is soluble).

  • Precipitation: Concentrate the acetone extract to a small volume and add diethyl ether to precipitate the pure trifluoroborate salt.

    • Self-Validation: The product should be a free-flowing white solid, stable in air.

Module B: Suzuki-Miyaura Cross-Coupling[9]

If you must couple the free boronic acid (or the pinacol ester), standard conditions (


) often fail due to the slow oxidative addition of the catalyst compared to the decomposition rate of the pyrimidine.

The Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4) which initiate rapidly and form highly active monolithic species.

Protocol B1: "Rapid-Fire" Coupling for Unstable Pyrimidines

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1][3]

  • Nucleophile: Pyrimidine Boronic Scaffold (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing (Critical): Sparge the solvent with Argon for 15 minutes before adding reagents. Oxygen promotes homocoupling and phenol formation.

  • Assembly: In a reaction vial, combine the Aryl Halide, Boronic Scaffold, and XPhos Pd G3.

  • Solvation: Add the degassed solvent and the aqueous base.[1]

  • Reaction: Seal the vial and heat to 60°C (Do not overheat; 100°C accelerates deboronation).

    • Time: Reaction should be complete in < 2 hours.

  • Checkpoint: Check LC-MS.

    • Success: Product peak dominant.

    • Failure (De-borylated pyrimidine observed): Reduce temperature to 40°C and increase catalyst loading to 5 mol% to speed up the catalytic cycle relative to hydrolysis.

  • Workup: Dilute with EtOAc, wash with water.[2]

    • Scavenging: If Pd residues persist (dark color), treat organic layer with SiliaMetS® Thiol or similar scavenger.

Data: Base & Solvent Selection Matrix[4][5][9]
Base SystemSolventReaction RateStability RiskRecommendation

(aq)
THF High Low Primary Choice

(anhydrous)
TolueneMediumVery LowUse for highly sensitive substrates

(aq)
DME/WaterLowHighAvoid (High pH promotes hydrolysis)

DMFLowMediumPoor conversion often observed

Module C: Functionalizing the Hydroxyethyl Side-Chain

Modifying the alcohol (e.g., to a chloride for cyclization or alkylation) should be done after the boron is protected or coupled. The free boronic acid is incompatible with thionyl chloride or strong oxidants.

Protocol C1: Mesylation (Activation of Alcohol)

Target: Converting the -OH to a leaving group (-OMs).

Pre-requisite: The Boron must be protected as a Pinacol Ester (see Protocol A1) or the scaffold must already be coupled to the biaryl core.

Reagents:

  • Substrate (Pinacol Ester or Coupled Product)[4]

  • Methanesulfonyl Chloride (MsCl, 1.2 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Cooling: Dissolve substrate in DCM and cool to 0°C.

  • Addition: Add TEA, followed by dropwise addition of MsCl.

  • Stir: Allow to warm to RT over 1 hour.

  • Quench: Add saturated

    
    .
    
  • Validation: NMR should show a sharp singlet at ~3.0 ppm (Mesyl methyl group) and a downfield shift of the ethylene protons.

Troubleshooting & Self-Validation System

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield Observed Check1 Is the Pyrimidine ring intact? Start->Check1 Check2 Is the Boron missing (H-pyrimidine)? Check1->Check2 Yes Sol1 Protodeboronation occurred. Action: Switch to Anhydrous CsF conditions OR Increase Catalyst Loading. Check2->Sol1 Yes Sol2 Catalyst Poisoning. Action: Protect Alcohol/Amine OR Switch to XPhos/SPhos. Check2->Sol2 No (SM remaining)

Caption: Diagnostic Logic Flow. "SM" = Starting Material.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.[6][7] Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[6][7] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Application

Scalable Synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid Derivatives: Application Note &amp; Protocols

Executive Summary & Biological Significance The development of functionalized pyrimidine boronic acids is a critical endeavor in modern medicinal chemistry. Pyrimidine derivatives are highly valued in anticancer drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The development of functionalized pyrimidine boronic acids is a critical endeavor in modern medicinal chemistry. Pyrimidine derivatives are highly valued in anticancer drug discovery because they effectively mimic nucleic acids, enabling robust hydrogen bonding and π-π stacking interactions within target binding pockets[1]. Specifically, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid and its corresponding pinacol ester serve as highly versatile synthetic intermediates.

These derivatives are fundamental building blocks for synthesizing complex indole derivatives that act as selective inhibitors of the Pim kinase family—enzymes frequently overexpressed in malignant cells[2]. Furthermore, they are key components in the development of targeted inhibitors for the TGF-β1 and activin A signaling pathways, which are critical drivers of tissue fibrosis and tumor microenvironment modulation[2].

SignalingPathway Compound Pyrimidine-5-boronic Acid Derivatives Pim Pim Kinase Family Compound->Pim Selective Inhibition TGF TGF-β1 / Activin A Signaling Compound->TGF Pathway Modulation Cancer Malignant Cell Proliferation Pim->Cancer Promotes Fibrosis Tissue Fibrosis & Tumor Microenvironment TGF->Fibrosis Drives

Biological targets and downstream effects of pyrimidine-5-boronic acid derivatives.

Mechanistic Rationale & Process Chemistry

The scalable synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid relies on a highly regioselective, three-phase sequence designed to maximize yield while avoiding chromatographic bottlenecks at scale.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 5-bromo-2-chloropyrimidine , features a highly electrophilic C2 position due to the electron-withdrawing effect of the two adjacent annular nitrogen atoms. This allows for a smooth SNAr reaction with ethanolamine[3].

  • Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of ethanolamine, maintaining its nucleophilicity and driving the reaction to completion at 80 °C in acetonitrile[3].

Phase 2: Miyaura Borylation

The resulting 2-amino-5-bromopyrimidine intermediate undergoes a palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2pin2)[4].

  • Causality of Reagents: Potassium acetate (KOAc) is specifically chosen over stronger bases (like Na₂CO₃) because a weak base is required to facilitate the transmetalation step without triggering the premature Suzuki-Miyaura homocoupling of the newly formed boronic ester. The bulky bidentate ligand in Pd(dppf)Cl₂ enforces a wide bite angle, accelerating the reductive elimination of the sterically demanding pinacol ester product[4].

Phase 3: Ester Cleavage (Optional)

For applications requiring the free boronic acid, the pinacol ester is cleaved using an oxidative hydrolysis method (NaIO₄ followed by mild HCl). This avoids the harsh acidic or basic conditions that might degrade the hydroxyethylamino moiety.

SyntheticWorkflow A 5-Bromo-2-chloropyrimidine C 2-(2-Hydroxyethylamino)- 5-bromopyrimidine A->C SNAr 80°C, DIPEA B Ethanolamine (Nucleophile) B->C E Pinacol Ester Intermediate C->E Miyaura Borylation 110°C D B2pin2, Pd(dppf)Cl2 KOAc, 1,4-Dioxane D->E G 2-(2-Hydroxyethylamino) pyrimidine-5-boronic acid E->G Deprotection RT F NaIO4, HCl (Hydrolysis) F->G

Three-step scalable synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid.

Quantitative Data & Scalability Metrics

The following table summarizes the optimized parameters for multi-gram scale synthesis, providing expected yields and critical scalability notes.

Reaction PhaseTransformationKey Reagents & SolventsTemp / TimeTypical YieldScalability & Safety Notes
Phase 1 SNArEthanolamine, DIPEA, Acetonitrile80 °C / 4 h85–92%Exothermic amine addition; control feed rate. Product precipitates upon aqueous workup.
Phase 2 Miyaura BorylationB2pin2, Pd(dppf)Cl₂, KOAc, 1,4-Dioxane110 °C / 2–4 h75–89%Requires strict inert atmosphere (N₂/Ar) to prevent catalyst oxidation.
Phase 3 Ester CleavageNaIO₄, HCl (aq), THF/H₂ORT / 12 h60–75%Biphasic reaction; vigorous mechanical stirring is critical for mass transfer.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPC) via LCMS or TLC are mandatory before proceeding to subsequent steps.

Protocol A: Synthesis of 2-(2-Hydroxyethylamino)-5-bromopyrimidine (SNAr)
  • Preparation: In a clean, dry round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 equiv) in anhydrous acetonitrile (approx. 10 mL/g of substrate)[3].

  • Base Addition: Add DIPEA (2.1 equiv) to the stirring solution at room temperature[3].

  • Nucleophile Addition: Slowly add ethanolamine (1.1 equiv) dropwise. Caution: The reaction is mildly exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours[3].

  • IPC Validation: Sample the reaction mixture. Run LCMS or TLC (EtOAc/Hexanes 1:1) to confirm the complete disappearance of the starting material.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with distilled water and brine[3]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be triturated with cold hexanes to yield a high-purity solid.

Protocol B: Synthesis of the Pinacol Ester Derivative (Miyaura Borylation)
  • Preparation: To an oven-dried Schlenk flask, add 2-(2-hydroxyethylamino)-5-bromopyrimidine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (3.0 equiv)[4].

  • Degassing: Suspend the solids in anhydrous 1,4-dioxane. Degas the suspension by bubbling argon or nitrogen through the mixture for at least 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 equiv).

  • Heating: Seal the flask and heat to 110 °C for 2 to 4 hours[4].

  • IPC Validation: Monitor via LCMS. The mass of the desired pinacol ester (M+H = 266.1) should be the dominant peak, with no residual bromide.

  • Workup & Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate. Purify via recrystallization (e.g., from EtOAc/heptane) or short-path silica gel chromatography to isolate the pinacol ester.

Protocol C: Hydrolysis to 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
  • Preparation: Dissolve the pinacol ester (1.0 equiv) in a 4:1 mixture of THF and water.

  • Oxidation: Add sodium periodate (NaIO₄, 3.0 equiv) and stir vigorously at room temperature for 30 minutes. The solution will become cloudy.

  • Hydrolysis: Add 1N HCl (aq) (1.2 equiv) dropwise. Continue vigorous stirring at room temperature for 12 hours.

  • IPC Validation: Monitor by LCMS for the disappearance of the pinacol ester and the appearance of the free boronic acid mass (M+H = 184.0).

  • Workup & Isolation: Extract the aqueous layer with EtOAc to remove the cleaved pinacol byproduct. Carefully adjust the pH of the aqueous layer to ~6.0 using dilute NaOH. The free boronic acid will precipitate. Filter, wash with cold water, and dry under high vacuum to afford the final product.

References

  • Cas 321724-19-0,Pyrimidine-5-boronic acid pinacol ester. LookChem.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Development of a Fluorescent Probe Applicable for Screening New Inhibitors Targeting Mitogen. Universität Tübingen.
  • WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of protodeboronation when working with 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this undesired side reaction and maximize the success of your synthetic endeavors.

Introduction to the Challenge: Protodeboronation

Protodeboronation is a common and often frustrating side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes your valuable starting material, leading to the formation of an inactive byproduct and significantly reducing the yield of your desired cross-coupled product.

The target molecule, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, is particularly susceptible to this reaction. The electron-deficient nature of the pyrimidine ring enhances the lability of the C-B bond, making it more prone to cleavage under typical cross-coupling conditions.[3] This guide will delve into the mechanisms driving this instability and provide actionable protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with my 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid?

A1: Protodeboronation is the undesired chemical reaction that replaces the boronic acid group (-B(OH)₂) with a hydrogen atom.[1] For your specific compound, this means it converts to 2-(2-Hydroxyethylamino)pyrimidine, a byproduct that will not participate in your intended cross-coupling reaction. This side reaction is a significant issue because it directly reduces the yield of your target molecule. The pyrimidine ring in your compound is electron-deficient, which makes the carbon-boron bond more susceptible to cleavage, especially under the basic and often heated conditions required for reactions like the Suzuki-Miyaura coupling.[3]

Q2: What are the primary factors that promote protodeboronation in my experiments?

A2: Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction pH is a critical variable.[4][5] Both acidic and basic conditions can catalyze protodeboronation, but for Suzuki-Miyaura reactions, the basic conditions are of primary concern.[1][6][7] The base activates the boronic acid by forming a more reactive boronate species ([ArB(OH)₃]⁻), which unfortunately is also more prone to protodeboronation.[2][3]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][3]

  • Water Content: While a certain amount of water is often necessary for Suzuki-Miyaura couplings, excessive water can promote protodeboronation.[2][3]

  • Reaction Time: The longer your boronic acid is exposed to harsh reaction conditions, the more likely it is to undergo protodeboronation.[2]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired side reaction.[3]

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most direct way to detect protodeboronation is by identifying the formation of the corresponding byproduct, 2-(2-Hydroxyethylamino)pyrimidine. This can be achieved by monitoring the reaction mixture using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this can be used to detect the volatile byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for the proton that has replaced the boronic acid group.

A significant decrease in the starting boronic acid concentration without a corresponding increase in the desired product is a strong indicator of protodeboronation.

Q4: Are boronic esters, like the pinacol ester, more stable than the boronic acid itself?

A4: Yes, in many cases, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its stability and reduce the rate of protodeboronation.[8] These esters act as protecting groups that are cleaved in situ during the reaction to slowly release the active boronic acid.[1][9] This "slow-release" strategy keeps the concentration of the unstable boronic acid low, thereby minimizing the opportunity for side reactions.[1][9] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for this purpose.[1][9]

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing low yields of your cross-coupled product and significant formation of the protodeboronated byproduct, consider the following troubleshooting strategies.

Strategy 1: Optimization of Reaction Conditions

The first line of defense against protodeboronation is the careful optimization of your reaction parameters.

ParameterRecommendationRationale
Base Use a weaker, non-nucleophilic base.Strong bases can aggressively promote the formation of the reactive boronate species that leads to protodeboronation.[3][6] Weaker bases provide a better balance between activating the boronic acid for the Suzuki coupling and minimizing the undesired side reaction.
Recommended Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
Temperature Run the reaction at the lowest effective temperature.Lowering the temperature can slow the rate of protodeboronation more significantly than the desired coupling reaction.[3]
Solvent Carefully control the water content.While some water is often necessary, excessive amounts can be detrimental.[3] Consider using anhydrous conditions if your specific reaction allows. Dioxane/water or THF/water mixtures are common, but the ratio should be optimized.[3][10]
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged exposure to the reaction conditions increases the likelihood of protodeboronation.[2]
Strategy 2: The "Slow-Release" Approach with Boronic Esters

For particularly sensitive substrates like 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, using a more stable boronic ester derivative is a highly effective strategy.

G cluster_1 During Reaction (In Situ) Boronic_Acid 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (Unstable) Esterification Esterification (e.g., with pinacol) Boronic_Acid->Esterification Boronic_Ester Pinacol Boronate Ester (More Stable) Esterification->Boronic_Ester Slow_Release Slow Hydrolysis Low_Concentration Low Concentration of Free Boronic Acid Suzuki_Coupling Suzuki Coupling Protodeboronation Protodeboronation (Minimized) Desired_Product Desired Product Byproduct Byproduct

Strategy 3: Catalyst System Selection

The choice of palladium catalyst and ligand plays a crucial role in the efficiency of the Suzuki-Miyaura reaction. A highly active catalyst system can accelerate the desired cross-coupling to such an extent that it outcompetes the slower protodeboronation side reaction.

  • Recommendation: Employ highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands. These systems promote rapid catalytic turnover, which can be crucial for preventing the degradation of sensitive boronic acids.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, with specific considerations to minimize the risk of protodeboronation.

Materials:

  • Aryl halide (1.0 eq.)

  • 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the lowest effective temperature (start with 80 °C and adjust as needed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation by LC-MS

Procedure:

  • Prepare a standard solution of the expected protodeboronated byproduct, 2-(2-Hydroxyethylamino)pyrimidine, for use as a reference.

  • At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with an organic solvent.

  • Analyze the organic extract by LC-MS, comparing the retention time and mass spectrum to your reference standard to quantify the formation of the byproduct.

G Start Start Reaction Take_Aliquot Take Aliquot Start->Take_Aliquot Quench_Extract Quench & Extract Take_Aliquot->Quench_Extract LCMS_Analysis LC-MS Analysis Quench_Extract->LCMS_Analysis Quantify Quantify Product & Byproduct LCMS_Analysis->Quantify Decision Reaction Complete? Quantify->Decision Stop Stop Reaction Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot

Storage and Handling of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Proper storage is crucial for maintaining the integrity of your boronic acid.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as boronic acids can be hygroscopic.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.

By understanding the mechanisms of protodeboronation and implementing these strategic experimental and handling procedures, you can significantly improve the outcomes of your reactions involving 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid.

References

  • Cenini, S., & Cocco, G. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(62), 39167-39171.
  • Grokipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Lloyd-Jones, G. C., & Ball, N. D. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1214-1229.
  • Wikipedia. (2023, October 28).
  • Wimmer, E., & Wimmer, P. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4812-4820.
  • Raines, R. T., & Li, M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021020118.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
  • BenchChem. (2025).
  • Raines, R. T., & Li, M. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv.
  • Song, Q., & Li, Y. (2020). Base-promoted domino-borylation-protodeboronation strategy.
  • Wimmer, E., & Wimmer, P. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4812-4820.
  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Lloyd-Jones, G. C., & Ball, N. D. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Loughborough University Institutional Repository.
  • Raines, R. T., & Li, M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, October 17). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Leach, A. G., & Lloyd-Jones, G. C. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • BenchChem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • WordPress.com. (2015, June 29).

Sources

Optimization

Purification strategies for polar 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid intermediates

Topic: Purification Strategies for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid intermediates Ticket ID: #BORON-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are dealing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid intermediates Ticket ID: #BORON-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with a "worst-case scenario" molecule for standard purification. Your target, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid , combines three distinct challenges:

  • Amphoteric Nature: The basic pyrimidine nitrogen and the Lewis-acidic boron create a zwitterionic character.

  • High Polarity: The 2-hydroxyethylamino tail increases water solubility, making extraction into organic solvents difficult.

  • Protodeboronation Risk: 2-Heterocyclic boronic acids are notoriously unstable, prone to losing the boron moiety under basic or high-temperature conditions.

This guide moves beyond standard silica chromatography, which often results in irreversible adsorption or "streaking," and provides three field-proven workflows.

Module 1: Chromatography Troubleshooting

"My product streaks on silica or stays at the baseline. How do I elute it?"

The Root Cause

Standard silica gel contains acidic silanol (Si-OH) groups. Boronic acids, being Lewis acids, coordinate with these silanols, forming strong hydrogen bonds or reversible covalent siloxane linkages. For your specific molecule, the basic amine also interacts with the silanols, creating a "double anchor" effect.

Protocol A: Modified Reverse Phase (C18) Flash Chromatography

This is the gold standard for polar zwitterions.

Mobile Phase System:

  • Solvent A: Water + 0.1% Formic Acid (Do NOT use TFA; see Stability Warning).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Sample Loading: Do not dry load on silica. Dissolve crude material in 100% Water (or minimal DMSO if needed) and inject directly onto a pre-equilibrated C18 column.

  • Gradient: Start at 0% B for 5 CV (Column Volumes) to elute salts. Ramp 0%

    
     30% B over 15 CV. Your polar product will likely elute early (5-15% B).
    
  • Post-Run: Lyophilize (freeze-dry) fractions immediately. Do not use rotary evaporation at high temperatures (

    
    C).
    
Protocol B: "Deactivated" Normal Phase (If C18 is unavailable)

If you must use normal phase, you must suppress the silanol interactions.

The "Doped" Eluent System:

  • Base Solvent: DCM : MeOH (Start 90:10).

  • Modifier: 1% Triethylamine (TEA) or 1% Acetic Acid.

    • Note: For amino-pyrimidines, TEA often works better to block silanols, but it can promote protodeboronation if left too long. Use 1% Acetic Acid for safer handling of this specific substrate.

Module 2: Stability & Handling

"I see the product in the crude LCMS, but it disappears after workup."

The "Silent Killer": Protodeboronation

2-Heterocyclic boronic acids are susceptible to hydrolysis of the C-B bond, yielding the non-boronated pyrimidine.[1] This is accelerated by base , heat , and metal contaminants .

Mechanism of Failure

The basic pyrimidine nitrogen facilitates the addition of water/hydroxide to the boron, forming a boronate "ate" complex. This destabilizes the C-B bond, leading to ipso-protonation.

Protodeboronation Start Target Boronic Acid (Stable at Neutral pH) Complex Boronate 'Ate' Complex (Unstable Intermediate) Start->Complex + OH- Base High pH / Heat Base->Complex Transition Ipso-Protonation Complex->Transition C-B Bond Cleavage Product De-boronated Pyrimidine (Impurity) Transition->Product + H+

Figure 1: Mechanism of base-catalyzed protodeboronation in 2-heterocyclic boronic acids.

Critical Stability Rules
  • Avoid Strong Bases: Never wash the organic layer with 1M NaOH or NaHCO3 if the product is in it.

  • Temperature Control: Keep rotary evaporator baths

    
    C.
    
  • Scavenge Metals: If this intermediate came from a Pd-catalyzed reaction, residual Palladium can catalyze deboronation. Use a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Module 3: The "Nuclear Option" (Derivatization)

"Purification is impossible due to polarity. What now?"

If the free boronic acid cannot be purified, you must mask the polarity and reactivity. The most robust strategy is converting it to a MIDA Boronate .

Why MIDA?

N-Methyliminodiacetic acid (MIDA) forms a rigid, cage-like structure around the boron.

  • Effect: It turns the amphoteric, polar boronic acid into a silica-stable, non-polar, crystalline solid.

  • Reversibility: The free boronic acid can be released slowly under mild aqueous basic conditions (slow-release cross-coupling).

MIDA Protection Protocol

Reagents: MIDA (1.5 equiv), Toluene/DMSO (10:1). Apparatus: Dean-Stark trap (to remove water).

  • Reaction: Suspend crude boronic acid and MIDA in Toluene/DMSO.

  • Reflux: Heat to reflux with vigorous stirring. Water removal drives the equilibrium.

  • Workup: The MIDA boronate is often soluble in Acetone or THF but less soluble in Ether.

    • Concentrate the reaction mixture.

    • Precipitate with Diethyl Ether.

    • Wash the solid with water (to remove unreacted MIDA/salts).

  • Purification: The resulting MIDA boronate can be purified on standard silica gel using EtOAc/MeOH gradients without streaking.

Module 4: Analysis & Characterization (FAQ)

Q: My NMR shows broad peaks and the integration is wrong. Is it impure? A: Not necessarily. Boronic acids exist in equilibrium between the monomer R-B(OH)2 and the cyclic trimer (boroxine) (R-BO)3.

  • The Fix: Add 1 drop of D2O and a trace of NaOD (or K2CO3) to your NMR tube (DMSO-d6). This shifts the equilibrium entirely to the monomeric boronate R-B(OH)3-, sharpening the peaks for accurate integration.

Q: How do I store this intermediate? A:

  • Form: Store as the Pinacol ester or MIDA boronate if possible.

  • Condition: If stored as the free acid, keep at -20°C under Argon.

  • Hydration: Do not dry to constant weight under high vacuum with heat; you will drive it to the boroxine form (which is fine, but changes the molecular weight for calculations).

Summary of Purification Options

StrategySuitabilityProsCons
Reverse Phase (C18) High Handles polarity well; gentle conditions.Requires lyophilization; capacity limits.
MIDA Derivatization Highest Makes compound silica-stable; highly crystalline.[2]Adds 2 synthetic steps (protection/deprotection).
Sorbitol Extraction Medium "Low-tech" partitioning; removes non-polar impurities.Specific to boronic acids; requires precise pH.
Normal Phase (Silica) Low Cheap; available.High risk of streaking and yield loss.

References

  • MIDA Boronates (General Strategy)

    • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[3]

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]

  • Chromatography of Boronic Acids

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Pinacol Ester Stability on Silica (Epin vs Pin)

    • Oka, N., et al. (2022).[4][5] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[4] Organic Letters.

    • [4]

Sources

Troubleshooting

Overcoming catalyst poisoning in reactions with amino-pyrimidine boronic acids

This guide functions as a specialized Technical Support Center for researchers encountering failure modes in Suzuki-Miyaura cross-couplings involving amino-pyrimidine boronic acids. Ticket Subject: Overcoming Catalyst Po...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering failure modes in Suzuki-Miyaura cross-couplings involving amino-pyrimidine boronic acids.

Ticket Subject: Overcoming Catalyst Poisoning & Protodeboronation in Heteroaryl Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

The Core Problem: The "Pyrimidine Paradox"

Coupling amino-pyrimidine boronic acids presents a dual-failure mode that standard protocols (e.g., Pd(PPh₃)₄ / Na₂CO₃) cannot handle.

  • Catalyst Poisoning (The "Soft" Fail): The pyrimidine nitrogens and the exocyclic amine are strong

    
    -donors. They bind irreversibly to the electrophilic Palladium(II) center, displacing labile phosphine ligands and forming an inactive "Pd-black" or stable bis-heteroaryl complex.
    
  • Rapid Protodeboronation (The "Hard" Fail): Pyrimidine boronic acids (especially 2-pyrimidyl) are electronically deficient. In the presence of base and water, the C–B bond hydrolyzes rapidly, yielding the de-borylated pyrimidine (H-pyrimidine) before transmetalation can occur.

Diagnostic Workflow (Troubleshooting Guide)

User Question: “My reaction turns black immediately, and LCMS shows only the de-borylated pyrimidine and unreacted aryl halide. What happened?”

Support Answer: You are experiencing simultaneous catalyst death and boronate decomposition. Use this diagnostic matrix to identify the specific failure path:

ObservationRoot CauseImmediate Fix
Reaction turns black instantly Ligand displacement by Pyrimidine-N (Poisoning).Switch to Pd-PEPPSI-IPent or Buchwald G3 Precatalysts (e.g., XPhos Pd G3).
No product, high "H-Pyrimidine" Rapid protodeboronation (C-B bond cleavage).Switch boron source to MIDA Boronate or Trifluoroborate . Reduce base strength (use K₃PO₄).
Low conversion, SM remains Oxidative addition failure (Catalyst resting state).Increase temperature to 80°C+; switch to Pd-PEPPSI (stabilized by NHC).
Homocoupling of Boronic Acid Oxygen leak or slow transmetalation.Degas solvents vigorously; switch to Slow-Release MIDA protocol.

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive cycle and the two primary failure modes (Poisoning vs. Protodeboronation).

G Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) Poison FAILURE MODE 1: Catalyst Poisoning (N-Coordination) OxAdd->Poison Ligand Displacement TransMet Transmetalation OxAdd->TransMet PyB Amino-Pyrimidine Boronic Acid PyB->Poison N-binding to Pd DeBor FAILURE MODE 2: Protodeboronation (C-B Cleavage) PyB->DeBor + H2O / Base PyB->TransMet Productive RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green/Blue) and the dominant failure modes (Red) specific to amino-pyrimidines.

Validated Solution Protocols

Solution A: The "Hardware" Upgrade (Catalyst Switch)

Best for: Reactions where the boronic acid is moderately stable, but the catalyst dies.

The Fix: Stop using Pd(PPh₃)₄ or Pd(dppf)Cl₂. These phosphines are too labile. Recommendation: Use Pd-PEPPSI-IPent or XPhos Pd G3 .

  • Why?

    • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): Uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1][2] The NHC binds to Pd much more strongly than the pyrimidine nitrogen, preventing poisoning. The "IPent" (Isopentyl) variant provides steric bulk that forces the reaction forward.

    • Buchwald G3: These precatalysts activate rapidly and the bulky biaryl phosphine (XPhos) creates a "protective shell" around the Pd, blocking N-coordination.

Protocol 1: Pd-PEPPSI-IPent Coupling

  • Charge: Aryl chloride (1.0 equiv), Amino-pyrimidine boronic acid (1.5 equiv), Pd-PEPPSI-IPent (2 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/MeOH (1:1). The alcohol helps solubilize the polar pyrimidine.

  • Conditions: Heat to 60–80°C.

  • Note: Do not use strong bases like NaOtBu; they trigger deboronation.

Solution B: The "Software" Upgrade (MIDA Boronates)

Best for: 2-Pyrimidyl couplings where protodeboronation is the primary killer.

The Fix: Use N-Methyliminodiacetic acid (MIDA) boronates.[3] Mechanism: The MIDA ligand masks the boron, making it sp³ hybridized and unreactive. Under specific hydrolytic conditions, it releases the active boronic acid slowly.[4][5] This keeps the standing concentration of the unstable species low, statistically favoring cross-coupling over decomposition.

Protocol 2: Slow-Release MIDA Coupling

  • Charge: Aryl halide (1.0 equiv), Pyrimidyl-MIDA boronate (1.2–1.5 equiv), XPhos Pd G2 or G3 (2 mol%).

  • Base/Solvent: K₃PO₄ (3.0 equiv) in THF:H₂O (10:1) .

  • Key Step: The ratio of water is critical. Too much water releases the boronic acid too fast (decomposition). Too little prevents release (no reaction).

  • Temperature: 60°C.

  • Observation: The reaction may look slow. This is intentional.

Frequently Asked Questions (FAQs)

Q: Can I just protect the amine on the pyrimidine to stop poisoning? A: You can, but it adds two synthetic steps (protection/deprotection). A Boc-protection helps by reducing the electron density on the ring nitrogens, making them less coordinating. However, switching to a bulky catalyst like Pd-PEPPSI-IPent is usually more efficient than modifying the substrate.

Q: Why is K₃PO₄ preferred over Na₂CO₃ for these substrates? A: Anhydrous K₃PO₄ is a mild base that is highly effective in non-polar solvents. More importantly, in the MIDA slow-release protocol, phosphate buffers the pH to a range that allows hydrolysis of the MIDA ester without instantly destroying the liberated boronic acid.

Q: My 2-pyrimidine boronic acid decomposes even in the freezer. How do I store it? A: You likely cannot store the free acid long-term. Convert it immediately to the Potassium Trifluoroborate (BF₃K) salt or the MIDA boronate . Both are air-stable solids that can be stored on the benchtop indefinitely.[3]

Q: I see "homocoupling" of my aryl halide. Why? A: This suggests the catalyst is active (oxidative addition worked), but transmetalation failed. The amino-pyrimidine is likely sequestering the Pd(II) species. Increase the catalyst loading to 5 mol% and switch to a ligand with higher transmetalation rates, such as SPhos or RuPhos .

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4][6] Journal of the American Chemical Society.

  • Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls Valente, C., et al. (2010).[7] Angewandte Chemie International Edition.

  • Buchwald Ligands: User Guide and Application Notes Sigma-Aldrich Technical Library.

  • Protodeboronation of Heteroaryl Boronic Acids Cox, P. A., et al. (2010). Chemical Communications.

Sources

Optimization

Minimizing homocoupling side reactions of pyrimidine-5-boronic acids

Topic: Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Ticket Priority: High (Common Failure Mode in Heterocycle Synthesis) Welcome to the Application Support Hub Subject: Troubleshooting Oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Ticket Priority: High (Common Failure Mode in Heterocycle Synthesis)

Welcome to the Application Support Hub

Subject: Troubleshooting Oxidative Homocoupling in Pyrimidine-5-Boronic Acids

As a Senior Application Scientist, I understand the frustration of seeing your precious pyrimidine-5-boronic acid convert into a symmetric dimer (


) instead of the desired cross-coupled product (

). Pyrimidine-5-boronic acids are "privileged but punishing" scaffolds; their electron-deficient nature makes them prone to both protodeboronation (loss of boron) and oxidative homocoupling (dimerization).

This guide focuses specifically on homocoupling , a side reaction driven by the presence of oxidants (usually


) and the kinetics of the catalytic cycle.
Module 1: Diagnostic & Mechanism

Is it actually homocoupling? Before altering your protocol, confirm the failure mode. Homocoupling produces a symmetric bipyrimidine dimer.

  • Observation: A new spot on TLC or peak on LCMS with a mass of

    
    .
    
  • The Trap: Users often add excess boronic acid to combat protodeboronation. However, because homocoupling is second-order with respect to the boronic acid concentration, adding more reagent exponentially increases the rate of dimerization.

The Mechanism of Failure

Homocoupling competes with cross-coupling when the Palladium catalyst is oxidized (usually by trace oxygen) or when the oxidative addition of the electrophile is slow.

HomocouplingMechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II)-Peroxo Species (Oxidized Catalyst) Pd0->PdII_Ox + O2 (Trace Air) Transmetal1 First Transmetallation (Pd-Ar) Pd0->Transmetal1 + Ar-X (Oxidative Addition) PdII_Ox->Transmetal1 + Boronic Acid Boronic Pyrimidine-5-B(OH)2 Transmetal2 Second Transmetallation (Ar-Pd-Ar) Transmetal1->Transmetal2 + Boronic Acid (High Conc.) CrossProduct Desired Cross-Coupling (Ar-R) Transmetal1->CrossProduct + Boronic Acid (Standard Cycle) Dimer Homocoupling Product (Ar-Ar Dimer) Transmetal2->Dimer Reductive Elimination

Figure 1: The "Oxygen Trap." Trace oxygen diverts Pd(0) into an oxidation pathway that consumes two equivalents of boronic acid to form a dimer.

Module 2: The "Zero-Tolerance" Oxygen Protocol

Root Cause: Oxygen acts as the terminal oxidant, recycling Pd(0) to Pd(II) without an aryl halide. This is the primary driver of homocoupling.[1] Solution: Standard sparging (bubbling gas) is often insufficient for sensitive pyrimidines.

Protocol: Freeze-Pump-Thaw (The Gold Standard)

Do not rely on balloon sparging if homocoupling exceeds 5%.

  • Seal: Place solvent and reagents (except catalyst) in a Schlenk tube or heavy-walled pressure vial.

  • Freeze: Submerge the vessel in liquid nitrogen until the solvent is solid.

  • Pump: Open the vessel to high vacuum (0.1–1.0 mmHg) for 5–10 minutes.

  • Thaw: Close the vessel, remove from

    
    , and thaw in a warm water bath. Do not stir.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with Argon (heavier than air, provides a better blanket than

    
    ).
    
  • Catalyst Add: Add the Pd catalyst quickly under a strong counter-flow of Argon.

Data Comparison: Degassing Efficiency

MethodDissolved

(ppm)
Homocoupling RiskRecommended For
No Degassing ~8.0Critical Never use with Pyrimidine-5-B(OH)2
Sparging (15 min) ~0.5 - 1.0Moderate Robust substrates only
Freeze-Pump-Thaw < 0.05Minimal Pyrimidine-5-boronic acids
Module 3: Kinetic Control (The Slow Release Strategy)

Root Cause: Homocoupling is second-order in boronic acid concentration (


). Cross-coupling is first-order  (

). Solution: Keep the instantaneous concentration of free boronic acid extremely low. This favors the cross-coupling pathway statistically.
Technique: MIDA Boronates

Instead of using the free boronic acid, use the N-Methyliminodiacetic acid (MIDA) ester.[2] MIDA boronates are stable to air and do not transmetallate directly. They hydrolyze slowly under basic conditions to release the active species.[3]

Protocol: MIDA Slow-Release

  • Reagent: Pyrimidine-5-MIDA boronate (commercially available or synthesized from the acid).

  • Solvent: Dioxane:Water (10:1). The water is required for hydrolysis.

  • Base:

    
     (3.0 equiv).
    
  • Temperature: 60–80°C.[4]

Why this works: The MIDA acts as a "dam." As the active boronic acid trickles out, it is immediately consumed by the catalyst (which is waiting in the oxidative addition complex). It never builds up high enough concentration to find another boronic acid molecule to dimerize with.

Expert Insight: If you cannot source the MIDA boronate, simulate this effect by adding the free boronic acid dropwise via a syringe pump over 2–4 hours to the reaction mixture containing the halide and catalyst.

Module 4: Catalyst & Ligand Selection

Root Cause: If the catalyst "waits" too long in the Pd(II) state, it becomes vulnerable to transmetallating a second boronic acid. Solution: Accelerate the Reductive Elimination step.

Recommended Systems
  • Ligands: Use bulky, electron-rich phosphines like XPhos or SPhos .[1]

    • Mechanism:[3][5][6][7][8][9] The steric bulk promotes the rapid ejection of the product (Reductive Elimination), minimizing the window for side reactions.

  • Precatalysts: Avoid

    
     or 
    
    
    
    . These are Pd(II) sources that must be reduced to Pd(0) to start the cycle. This initial reduction often consumes 2 equivalents of your boronic acid (homocoupling) just to activate the catalyst!
    • Recommendation: Use Pd(0) sources like

      
       or, better yet, Buchwald Precatalysts (Gen 3 or 4)  which activate cleanly without consuming your reagent.
      
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield / Impurity CheckMass Check LCMS/TLC Is Dimer Present? Start->CheckMass YesDimer Yes: Homocoupling CheckMass->YesDimer Dimer Mass Found NoDimer No: Protodeboronation CheckMass->NoDimer Pyrimidine Mass Found O2Check Was Oxygen Excluded? YesDimer->O2Check DeboroFix Action: Switch to Anhydrous Conditions or Trifluoroborates NoDimer->DeboroFix StrictDegas Action: Switch to Freeze-Pump-Thaw O2Check->StrictDegas No / Unsure ReagentCheck Did you add excess Boronic Acid? O2Check->ReagentCheck Yes, Rigorous SlowRelease Action: Use MIDA or Syringe Pump Addition ReagentCheck->SlowRelease Yes (High Conc)

Figure 2: Diagnostic workflow for differentiating homocoupling from deboronation.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this homocoupling? A: This is likely Palladium Black precipitation. It indicates your ligand is not stabilizing the Pd(0) effectively, or you have high oxygen levels causing catalyst decomposition. While not direct proof of homocoupling, the resulting inactive Pd species often correlate with poor conversion. Switch to a well-defined precatalyst like XPhos Pd G3 .

Q: Can I use microwave irradiation to stop homocoupling? A: Microwave heating is excellent for pyrimidines because it shortens the reaction time (reducing protodeboronation). However, you must ensure the microwave vial is completely filled (minimal headspace) or rigorously purged with Argon. The air trapped in the headspace of a microwave vial is sufficient to cause significant homocoupling.

Q: I see both deboronation AND homocoupling. What now? A: This is the "Pyrimidine Paradox."

  • To stop deboronation, you usually add more boronic acid.

  • To stop homocoupling, you must keep boronic acid low.

  • The Fix: You must use the Slow Release Strategy (MIDA) or Syringe Pump . This is the only way to satisfy both constraints simultaneously.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Adamo, C., et al. (2006).[11] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Improved Protocols for the Suzuki–Miyaura Coupling. Chemical Science, 4, 916-920.

Sources

Troubleshooting

Troubleshooting low reactivity of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in steric environments

Technical Support Center: Reactivity Optimization Guide Topic: Troubleshooting 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in Steric Environments Ticket ID: #PYR-BOR-005-STERIC Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity Optimization Guide Topic: Troubleshooting 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in Steric Environments Ticket ID: #PYR-BOR-005-STERIC Assigned Specialist: Senior Application Scientist

Executive Diagnostic: The "Deceptive" Substrate

You are likely encountering low yields not merely due to steric hindrance, but because of a kinetic mismatch .

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid presents a "perfect storm" of three competing factors:

  • Protodeboronation Instability: Pyrimidine-5-boronic acids with electron-donating groups (like the 2-amino substituent) are electronically predisposed to rapid C-B bond cleavage, especially in the aqueous/basic conditions typical of Suzuki couplings.

  • Chelation Poisoning: The 2-hydroxyethylamino tail contains both a secondary amine and a primary alcohol. These can act as a bidentate ligand, coordinating to the Palladium center and displacing the phosphine ligands required for the catalytic cycle.

  • Steric Deceleration: Your "steric environment" (bulky coupling partner) slows down the transmetallation step.

The Failure Mode: The reaction is too slow (due to sterics) and the boronic acid decomposes (protodeboronation) before it can couple. You likely see the deboronated pyrimidine byproduct (2-(2-hydroxyethylamino)pyrimidine) rather than the unreacted starting material.

The Mechanism of Failure (Visualized)

The following diagram illustrates the competing pathways. Your goal is to accelerate Path A (Coupling) while suppressing Path B (Decomposition) and Path C (Poisoning).

ReactionPathways Start Boronic Acid Substrate Pd_Cycle Pd Catalytic Cycle (Sterically Slowed) Start->Pd_Cycle Transmetallation (Rate Limiting) Deboron Protodeboronated Byproduct (Pyrimidine) Start->Deboron Hydrolysis (Path B) Fast in H2O/Base Poison Inactive Pd-Chelate Start->Poison Coordination (Path C) via -OH/-NH- Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: Kinetic competition between productive coupling (green) and decomposition/poisoning pathways (red/grey).[1]

Troubleshooting FAQs

Q1: I see full consumption of the halide, but only deboronated pyrimidine is formed. Why?

A: This is classic protodeboronation . The boronic acid hydrolyzed faster than it could undergo transmetallation.

  • The Fix: You must eliminate water.

    • Switch Solvent: Move from Dioxane/Water to Anhydrous n-Butanol or Anhydrous Toluene/Dioxane .

    • Switch Base: Replace aqueous carbonates (Na2CO3) with Anhydrous K3PO4 or CsF .

    • Stoichiometry: Increase the boronic acid equivalents to 1.5–2.0 equiv. to compensate for decomposition.

Q2: The reaction is stalled. Starting material remains, and the catalyst seems dead.

A: This suggests catalyst poisoning by the hydroxyethylamino tail. The free -OH and -NH- are binding to the Pd.

  • The Fix: Use a ligand that is bulky enough to prevent substrate coordination but active enough for steric couplings.

    • Recommendation: Switch to XPhos Pd G4 or RuPhos Pd G4 . These precatalysts activate rapidly and the bulky biaryl ligands protect the Pd center from "poisoning" by the substrate's heteroatoms.

Q3: My coupling partner is very bulky (ortho-substituted). Standard conditions fail.

A: Steric bulk slows transmetallation. You need a "hot" catalyst system.

  • The Fix: Use the Buchwald-Hartwig Precatalyst system .

    • Ligand: SPhos (specifically designed for steric hindrance) or Ad2nBuP (CataCXium A) .

    • Temperature: Heat is necessary to overcome the steric barrier, but heat promotes deboronation. Compromise: Run at 80°C–100°C but with a highly active catalyst to finish the reaction in <2 hours.

Optimized Protocol: The "Steric-Shield" Method

This protocol is designed to maximize transmetallation speed while minimizing water exposure.

Reagents:

  • Substrate: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (1.5 equiv.)

  • Halide: Sterically hindered Aryl Bromide/Chloride (1.0 equiv.)

  • Catalyst: XPhos Pd G4 (0.02–0.05 equiv.) [Citation 1]

  • Base: K3PO4 (finely ground, anhydrous, 3.0 equiv.)

  • Solvent: n-Butanol (anhydrous) or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Add XPhos Pd G4 (2–5 mol%). Note: If G4 is unavailable, use Pd(OAc)2 + XPhos (1:2 ratio).

  • Solvent Addition:

    • Add anhydrous n-Butanol (0.2 M concentration relative to halide). Why n-Butanol? It solubilizes the polar boronic acid better than toluene but is less hygroscopic than DMF.

  • Degassing:

    • Sparge with Argon for 5 minutes. Oxygen is a killer for electron-rich ligands like XPhos.

  • Reaction:

    • Seal the vial.

    • Heat to 100°C for 2–4 hours.

    • Crucial: Monitor by LCMS at 1 hour. If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (to remove salts/boron waste).

    • If the product contains the hydroxyethyl group, it may be water-soluble. Back-extract the aqueous layer with n-Butanol or DCM/iPrOH (3:1).

Data Comparison: Solvent/Base Effects

ConditionSolventBaseYieldObservation
Standard Dioxane/H2O (4:1)Na2CO3<10%Massive protodeboronation.
Anhydrous A TolueneK3PO415%Poor solubility of boronic acid.
Anhydrous B DMFCs2CO340%Significant homocoupling/tar.
Optimized n-Butanol K3PO4 85% High solubility, minimal hydrolysis.

Advanced Decision Logic (Troubleshooting Tree)

Use this flow to determine your next experimental move.

DecisionTree Start Analyze Reaction Mixture (LCMS) Q1 Is Halide Consumed? Start->Q1 Q2 Is Boronic Acid Consumed? Q1->Q2 No Result_Success Success: Isolate Product Q1->Result_Success Yes Issue_Deboron Issue: Protodeboronation (Halide Left + Pyrimidine Byproduct) Q2->Issue_Deboron Yes (Fast Decomp) Issue_Stall Issue: Catalyst Poisoning (Both SMs Remain) Q2->Issue_Stall No (Catalyst Inactive) Action_Deboron 1. Switch to Anhydrous K3PO4 2. Use MIDA Boronate 3. Increase Conc. Issue_Deboron->Action_Deboron Action_Stall 1. Switch to XPhos Pd G4 2. Increase Temp 3. Protect -OH group Issue_Stall->Action_Stall Issue_Solubility Issue: Reactants Undissolved

Figure 2: Decision matrix based on LCMS analysis of the crude reaction mixture.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. (Discusses the superiority of G3/G4 precatalysts for unstable substrates).

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2][3] (Foundational work on fast coupling vs. protodeboronation).

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[2][3] (Mechanistic insight into why 2-substituted boronic acids decompose).

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society.[2][3] (Alternative strategy if the free acid fails).

Sources

Optimization

Work-up procedures for water-soluble pyrimidine boronic acid derivatives

Topic: Work-up procedures for water-soluble pyrimidine boronic acid derivatives Content type: Technical Support Center Guide Core Technical Overview Pyrimidine boronic acids represent a unique challenge in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up procedures for water-soluble pyrimidine boronic acid derivatives Content type: Technical Support Center Guide

Core Technical Overview

Pyrimidine boronic acids represent a unique challenge in organic synthesis due to their amphoteric (zwitterionic) nature and high susceptibility to protodeboronation . Unlike simple aryl boronic acids, the pyrimidine ring introduces basic nitrogen atoms (pKa ~1.3–2.0) which, combined with the Lewis acidic boron center (pKa ~8.0–9.0), creates a solubility profile that defies standard organic extraction protocols.

This guide addresses the critical failure points: product loss to the aqueous phase, C-B bond cleavage during hydrolysis, and persistent pinacol contamination.

Troubleshooting Guide & FAQs

Category A: Solubility & Extraction Failures

Q: My product remains in the aqueous layer even after saturating with NaCl. Standard EtOAc/DCM extractions are yielding nothing. How do I recover it? A: This is the classic "Zwitterion Trap." At neutral pH, the pyrimidine nitrogen is partially protonated while the boronic acid may coordinate water or buffer anions, increasing water solubility.

  • The Fix (Phase-Switch Extraction):

    • Adjust pH: Bring the aqueous phase to the isoelectric point (pI) , typically between pH 6–7 for pyrimidines.

    • Solvent Switch: Stop using EtOAc or DCM. Use n-Butanol or a THF:EtOAc (1:1) mixture. n-Butanol can extract polar species via hydrogen bonding that aprotic solvents cannot.

    • Salting Out: Saturate the aqueous phase with solid NaCl or (NH4)2SO4 to decrease the solubility of the organic component (Hofmann effect).

Q: I am trying to remove inorganic salts, but my compound is water-soluble. Can I use reverse-phase chromatography? A: Yes, but standard C18 silica often causes severe tailing due to the interaction between residual silanols and the boron atom.

  • The Fix: Use C18 Aq (aqueous compatible) columns and add 0.1% Formic Acid to the mobile phase. The acid keeps the boronic acid in the neutral trigonal planar form, preventing interaction with the stationary phase. Alternatively, use polystyrene-divinylbenzene (PS-DVB) resin (e.g., Diaion HP-20), which adsorbs the aromatic ring but allows salts to pass through.

Category B: Stability & Protodeboronation[1][2]

Q: My LC-MS shows a mass corresponding to the de-boronated pyrimidine (M-B(OH)2 + H). Why is the C-B bond breaking? A: Pyrimidine boronic acids, especially 2- and 4-isomers, are electron-deficient. This makes the C-B bond highly susceptible to protodeboronation via an ipso-substitution mechanism, particularly catalyzed by metals (Pd, Cu) or high temperatures in basic media.

  • The Fix:

    • Avoid Strong Bases: If hydrolyzing an ester, avoid NaOH. Use milder bases like LiOH or K3PO4 .

    • Scavenge Metals: Residual Palladium accelerates deboronation. Add a metal scavenger (e.g., QuadraPure™ TU or N-acetylcysteine ) to the reaction before work-up.

    • Temperature Control: Never heat the work-up mixture above 40°C. Rotovap at lower temperatures.

Category C: Pinacol Removal[3][4]

Q: I cannot hydrolyze the pinacol ester. Acid hydrolysis (HCl) decomposes my product, and oxidative cleavage (NaIO4) is too harsh. A: Pinacol esters of electron-deficient rings are notoriously stable.

  • The Fix (Transesterification): Do not rely on hydrolysis. Use Protocol A (DEA Adduct) or Protocol C (Phenylboronic Acid Exchange) below. These methods rely on thermodynamic equilibrium to swap the pinacol for a more labile group or a sacrificial boronic acid.

Experimental Protocols

Protocol A: The "Catch-and-Release" via DEA Adduct

Best for: Isolating pure boronic acids from crude pinacol esters without chromatography.

Principle: Diethanolamine (DEA) forms a highly crystalline, zwitterionic "ate" complex with boronic acids, which precipitates from non-polar solvents, leaving impurities (and pinacol) in solution.

  • Dissolution: Dissolve the crude pinacol ester mixture in Et2O or THF (approx. 5–10 mL/g).

  • Complexation: Add 1.05 equivalents of Diethanolamine (DEA).

    • Note: If the solution is cloudy, add small amounts of MeOH until clear.

  • Precipitation: Stir at room temperature for 1–3 hours. The DEA adduct will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash copiously with Et2O to remove free pinacol and non-polar impurities.

  • Hydrolysis (Release):

    • Suspend the solid in a biphasic mixture of EtOAc and 2M HCl (or aqueous NH4Cl if acid-sensitive).

    • Stir vigorously for 30 mins. The boronic acid is released into the organic layer (or aqueous, depending on pI—see Troubleshooting A).

    • Alternative: For water-soluble products, pass the aqueous solution of the DEA adduct through a SCX-2 (Strong Cation Exchange) cartridge. The DEA binds to the resin; the free boronic acid elutes.[1]

Protocol B: Pinacol Scavenging with Phenylboronic Acid

Best for: Water-soluble products where the pinacol ester is persistent.

Principle: Phenylboronic acid (PhB(OH)2) acts as a "pinacol sponge," forming the lipophilic PhB(pin) which extracts into the organic phase, leaving the hydrophilic product in the water.

  • Setup: Dissolve the crude reaction mixture in a biphasic system: Water (or dilute acid) and Hexane/Ether (1:1) .

  • Addition: Add 5–10 equivalents of Phenylboronic Acid to the mixture.

  • Equilibration: Stir vigorously for 4–12 hours. The PhB(OH)2 exchanges with the product's pinacol ester.

  • Separation:

    • Organic Layer: Contains PhB(pin) and excess PhB(OH)2. Discard.

    • Aqueous Layer: Contains your free pyrimidine boronic acid.

  • Isolation: Lyophilize the aqueous layer to obtain the product.

Data & Visualization

Table 1: Solvent Selection Matrix for Extraction
Product CharacteristicsAqueous pH AdjustmentRecommended Organic SolventMechanism
Neutral / Lipophilic Neutral (pH 7)EtOAc or DCMStandard Partitioning
Acidic (pKa < 5) Acidic (pH 2-3)EtOAcProtonation suppresses ionization
Basic (Amines) Basic (pH 10-11)DCM / CHCl3Deprotonation suppresses ionization
Amphoteric (Pyrimidine) Isoelectric (pH 6-7) n-Butanol or THF:EtOAc (1:1) H-bonding + Solvation of zwitterion
Highly Water Soluble N/ANone (Use Resin/Lyophilization) Adsorption (Diaion HP-20)
Workflow Diagram: Decision Tree for Purification

WorkupLogic Start Crude Reaction Mixture (Pyrimidine Boronate) IsPinacol Is it a Pinacol Ester? Start->IsPinacol SolubilityCheck Is Product Water Soluble? IsPinacol->SolubilityCheck No (Free Acid) DEA_Method Protocol A: DEA Complexation (Precipitate Adduct) IsPinacol->DEA_Method Yes (Lipophilic impurities) PhB_Method Protocol B: PhB(OH)2 Exchange (Biphasic Scavenge) IsPinacol->PhB_Method Yes (Hydrophilic product) StandardExt Standard Extraction (EtOAc/DCM) SolubilityCheck->StandardExt No (Lipophilic) ButanolExt Phase-Switch Extraction (n-BuOH at pI) SolubilityCheck->ButanolExt Yes (Amphoteric) Resin Solid Phase Extraction (HP-20 or C18 Aq) SolubilityCheck->Resin Yes (Highly Polar/Salt)

Caption: Decision matrix for selecting the appropriate work-up strategy based on protecting group status and product solubility.

Speciation Diagram: The Boronic Acid Equilibrium

Speciation Acid Free Boronic Acid R-B(OH)2 (Trigonal, Neutral) Boroxine Boroxine (Trimer) (RBO)3 (Anhydrous Form) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion R-B(OH)3- (Tetrahedral, Charged) Acid->Anion + OH- (High pH) Boroxine->Acid + H2O (Hydrolysis) Anion->Acid + H+ (Low pH)

Caption: Equilibrium states of boronic acids.[2] Note that boroxines often complicate NMR analysis in non-polar solvents (e.g., CDCl3).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[3] Chemistry Letters. [Link][3]

  • Coutts, S. J., et al. (1994). Two-Step Deprotection of Pinacol Boronate Esters via Diethanolamine Adducts.[4][5][6] Tetrahedron Letters. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid This guide provides a comprehensive analysis and predicted ¹H NMR spectral interpretation for 2-(2-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

This guide provides a comprehensive analysis and predicted ¹H NMR spectral interpretation for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to explain the underlying chemical principles governing the spectrum. We will compare the target molecule with simpler structural analogs to build a robust and logical peak assignment, grounded in established spectroscopic theory.

Introduction: The Structural and Spectroscopic Challenge

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a multifunctional molecule of interest in medicinal chemistry and materials science. Its structure combines a heterocyclic pyrimidine core, a flexible hydroxyethylamino side chain, and a reactive boronic acid moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for verifying the structure and purity of such novel compounds.

A ¹H NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Reveals the relative number of protons generating a signal.

  • Multiplicity (Splitting): Describes the number of neighboring protons.[1]

Interpreting the spectrum of this molecule is non-trivial due to the competing electronic effects of the substituents on the pyrimidine ring. The 2-amino group is a strong electron-donating group (EDG), while the 5-boronic acid group is an electron-withdrawing group (EWG). This push-pull system creates a unique electronic environment that directly influences the chemical shifts of the ring protons.

Molecular Structure and Proton Environments

To facilitate a clear discussion, the distinct proton environments of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid are labeled as shown in the diagram below.

Figure 1. Structure of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid with key proton environments labeled.

Predicted ¹H NMR Spectrum and Peak Assignment

The following table summarizes the predicted ¹H NMR spectrum of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, assuming the analysis is performed in a solvent like DMSO-d₆, which is ideal for observing exchangeable protons (NH, OH).

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-4, H-6 8.5 - 9.0Two singlets1H eachLocated on the electron-deficient pyrimidine ring. Deshielded by the ring nitrogens and the adjacent electron-withdrawing boronic acid group. They appear as distinct singlets due to minimal meta-coupling.
NH ~7.0 - 8.0Broad triplet1HBroad signal characteristic of a proton on nitrogen. Coupling to the adjacent methylene group (Hₐ) results in a triplet. Exchangeable with D₂O.
Hᵦ (-CH₂-O) ~3.6 - 3.8Triplet2HDeshielded by the adjacent electronegative oxygen atom. Appears as a triplet due to coupling with the neighboring Hₐ protons.
Hₐ (-CH₂-N) ~3.4 - 3.6Multiplet (quartet or dt)2HDeshielded by the adjacent nitrogen atom. Coupled to both the NH proton and the Hᵦ protons, leading to a complex multiplet, often appearing as a quartet.
OH (side chain) ~4.5 - 5.5Broad singlet/triplet1HChemical shift is highly dependent on solvent, concentration, and temperature. Can appear as a broad singlet or a triplet if coupling to Hᵦ is resolved. Exchangeable with D₂O.
B(OH)₂ Variable (Broad)Broad singlet2HProtons on the boronic acid group are acidic and rapidly exchange. They typically appear as a very broad singlet that is exchangeable with D₂O. The chemical shift is highly variable.

In-Depth Rationale and Comparative Analysis

The Pyrimidine Ring Protons (H-4 and H-6)

The chemical shifts of H-4 and H-6 are the most informative reporters of the electronic effects within the heterocyclic core.

  • Baseline (Pyrimidine): In unsubstituted pyrimidine, the H-4/H-6 protons are highly deshielded by the two ring nitrogens and resonate at approximately 8.7 ppm.

  • Effect of the 2-Amino Group: An amino group at the C-2 position is a powerful electron-donating group. It increases electron density at the ortho (N1, N3) and para (C5) positions through resonance. This has a shielding effect on all ring protons. For example, in 2-aminopyrimidine, the H-4/H-6 protons shift upfield to ~8.3 ppm.[2]

  • Effect of the 5-Boronic Acid Group: A boronic acid group is electron-withdrawing via an inductive effect. In pyrimidine-5-boronic acid, this group deshields the adjacent H-4 and H-6 protons, causing them to resonate significantly downfield at ~9.1 ppm.[3]

The Hydroxyethylamino Side-Chain Protons

The interpretation of the side chain relies on fundamental principles of electronegativity and spin-spin coupling. A direct comparison to ethanolamine provides a strong baseline.

  • Ethanolamine Reference: In ethanolamine (HO-CH₂-CH₂-NH₂), the –CH₂–O protons typically resonate around 3.6 ppm and the –CH₂–N protons at ~2.8 ppm. Both signals appear as triplets due to coupling with each other.[4][5]

  • Hᵦ (-CH₂-O): This group is adjacent to the highly electronegative oxygen atom. Its chemical environment is very similar to that in ethanolamine, so a chemical shift of ~3.6 - 3.8 ppm is expected. It will be split into a triplet by the two adjacent Hₐ protons.

  • Hₐ (-CH₂-N): This group is bonded to a secondary amine which is, in turn, attached to the electron-withdrawing pyrimidine ring. This makes the nitrogen slightly less electron-donating than in ethanolamine, leading to greater deshielding of the Hₐ protons. Therefore, their shift is predicted to be further downfield than in ethanolamine, likely in the 3.4 - 3.6 ppm range. This signal will be split by both the two Hᵦ protons and the single NH proton, resulting in a complex multiplet (a doublet of triplets, which may resolve as a quartet).

The Exchangeable Protons (NH, OH, B(OH)₂)

Protons attached to heteroatoms (O, N) are labile and can exchange with each other and with trace amounts of water or deuterated solvent. This leads to several characteristic features:

  • Their signals are often broad.

  • Their chemical shifts are highly dependent on experimental conditions.

  • They do not always show clear coupling.

  • They disappear from the spectrum upon addition of a few drops of deuterium oxide (D₂O), a technique known as a "D₂O shake." This is the definitive method for confirming their assignment.

Experimental Protocol for ¹H NMR Analysis

This section outlines a robust, self-validating protocol for acquiring and confirming the ¹H NMR spectrum of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrum 1) cluster_val Validation (D₂O Exchange) cluster_analysis Spectral Analysis prep1 1. Weigh ~5-10 mg of the compound. prep2 2. Dissolve in ~0.7 mL of DMSO-d₆. prep1->prep2 prep3 3. Add internal standard (e.g., TMS). prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert sample into NMR spectrometer (≥400 MHz). prep4->acq1 acq2 6. Lock and shim the instrument. acq1->acq2 acq3 7. Acquire ¹H NMR spectrum (e.g., 16-64 scans). acq2->acq3 acq4 8. Process data (Fourier transform, phase, baseline correction). acq3->acq4 val1 9. Remove tube, add 1-2 drops of D₂O. acq4->val1 val2 10. Shake gently to mix. val1->val2 val3 11. Re-acquire ¹H NMR spectrum (Spectrum 2). val2->val3 an1 12. Compare Spectrum 1 and Spectrum 2. val3->an1 an2 13. Identify signals that disappeared or broadened (NH, OH, B(OH)₂). an1->an2 an3 14. Assign remaining signals based on shift, integration, and multiplicity. an2->an3

Figure 2. Recommended workflow for the acquisition and validation of the ¹H NMR spectrum.

Causality Behind Protocol Choices:

  • Solvent (DMSO-d₆): Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of acidic protons (like OH and NH), often allowing their signals and even their couplings to be resolved.

  • D₂O Exchange: This is a simple and definitive chemical test. The deuterium in D₂O will replace the labile protons (O-H, N-H), making them "invisible" to ¹H NMR. This validates the assignment of these exchangeable protons.[6]

  • High-Field Spectrometer (≥400 MHz): A higher field strength improves signal dispersion, spreading the peaks out and making it easier to resolve complex multiplets and distinguish between signals with similar chemical shifts.

Conclusion

The ¹H NMR spectrum of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a rich source of structural information. A logical interpretation is achieved by dissecting the molecule into its constituent parts—the pyrimidine ring and the hydroxyethylamino side chain—and analyzing the competing electronic effects of the substituents. By comparing the predicted shifts with those of simpler, analogous compounds like 2-aminopyrimidine and pyrimidine-5-boronic acid, we can assign each signal with a high degree of confidence. The experimental protocol provided, including the crucial D₂O exchange validation step, ensures that the theoretical assignment can be robustly confirmed in a laboratory setting.

References

  • ACS Publications. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through ¹H NMR and ¹³C NMR. Available at: [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - ¹H NMR Spectrum. Available at: [Link]

  • ACS Publications. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Available at: [Link]

  • SpectraBase. Ethanolamine - Optional[¹H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. Ethanolamine. Available at: [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • National Center for Biotechnology Information. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • CCS Chemistry. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]

  • PNAS. (1966). THE EFFECT OF SUBSTITUENTS ON THE HYDROGEN BONDING OF ADENINE AND URACIL DERIVATIVES. Available at: [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available at: [Link]

  • Oregon State University. (2015). ¹H NMR Spectra and Peak Assignment. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 5a. Available at: [Link]

  • Oakwood Chemical. Pyrimidine-5-boronic acid. Available at: [Link]

  • STAR Protocols. (2021). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ResearchGate. (2006). Assignment of ¹H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using ¹H and ¹³C 1-D and 2-D NMR. Available at: [Link]

  • ResearchGate. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of Pyrimidine-5-Boronic Acids

Introduction: The Critical Role and Analytical Challenges of Pyrimidine-5-Boronic Acids Pyrimidine-5-boronic acids are indispensable building blocks in modern synthetic and medicinal chemistry. Their utility, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role and Analytical Challenges of Pyrimidine-5-Boronic Acids

Pyrimidine-5-boronic acids are indispensable building blocks in modern synthetic and medicinal chemistry. Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of carbon-carbon bonds, forming the backbone of numerous active pharmaceutical ingredients (APIs). Given their role as key starting materials and intermediates, the purity of these reagents is paramount. Impurities, whether they are residual starting materials, byproducts, or degradation products, can have a profound impact on the yield, impurity profile, and overall quality of the final API.

However, the analytical characterization of pyrimidine-5-boronic acids is fraught with challenges. Their inherent properties—high polarity, propensity for dehydration to form cyclic trimers (boroxines), and potential for on-column instability—complicate the development of robust and reliable purity assessment methods.[1][2] A standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the workhorse of most pharmaceutical labs, often fails to provide adequate retention and peak shape for these polar molecules. This guide provides an in-depth comparison of HPLC-based strategies and alternative analytical techniques for the accurate purity assessment of pyrimidine-5-boronic acids, explaining the causality behind methodological choices to empower researchers in developing effective, self-validating analytical systems.

The Core Analytical Challenge: Understanding Boronic Acid Behavior

Before developing a separation method, it is crucial to understand the chemical behavior of boronic acids that complicates their analysis. The primary obstacle is the equilibrium between the monomeric boronic acid and its cyclic anhydride trimer, the boroxine. This dehydration is often reversible and can occur in solution or even in the solid state, making it difficult to distinguish an impure sample from a sample undergoing equilibrium shifts.

Boronic_Acid_Equilibrium cluster_0 Boronic Acid Monomer (x3) cluster_1 Boroxine Trimer 3R-B(OH)2 3 x Pyrimidine-B(OH)₂ Boroxine [Pyrimidine-BO]₃ 3R-B(OH)2->Boroxine + 3 H₂O Boroxine->3R-B(OH)2 - 3 H₂O

Caption: Equilibrium between a boronic acid monomer and its boroxine trimer.

This equilibrium means that a single, pure compound can potentially show multiple peaks or broadened features in a chromatogram, complicating purity assessment. A successful analytical method must either prevent this interconversion during analysis or resolve and quantify all related species accurately.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is a critical decision driven by the specific physicochemical properties of the pyrimidine-5-boronic acid and its potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Reimagined

Standard C18-based RP-HPLC is often the first choice for purity methods due to its versatility. However, the high polarity of pyrimidine-5-boronic acids leads to poor retention, often eluting in or near the solvent front. Several strategies can be employed to overcome this limitation.

  • Rationale for Method Selection: The choice of a specific RP-HPLC approach depends on the need to increase retention of the polar analyte while ensuring good peak shape. Adjusting mobile phase pH can ionize the analyte or impurities, altering their polarity, while ion-pairing agents create a more hydrophobic complex that interacts more strongly with the stationary phase.

Table 1: Comparison of RP-HPLC Strategies for Pyrimidine-5-Boronic Acid Analysis

StrategyPrinciple of OperationAdvantagesDisadvantagesBest Suited For
High pH Mobile Phase At a pH above the pKa of the boronic acid group (typically 8-10), the boronic acid becomes an anionic boronate species. This can alter retention and improve peak shape by minimizing secondary interactions with silanols.Can improve peak shape; may stabilize certain boronate esters from hydrolysis.[3][4]Requires pH-stable columns (e.g., hybrid silica); limited column selection; potential for analyte instability.Analytes that are more stable or show better peak shape under basic conditions.
Ion-Pair Chromatography (IPC) An ion-pairing reagent (e.g., tetrabutylammonium for acids) is added to the mobile phase. It forms a neutral, hydrophobic complex with the ionized analyte, increasing retention on the C18 column.[5]Significantly increases retention of highly polar, ionizable compounds; allows for tunable selectivity by changing the IPC reagent.[5]Complex mobile phases; can cause baseline noise and require long column equilibration times; not MS-friendly.Situations where high retention is necessary and MS detection is not required.
Polar-Embedded / Polar-Endcapped Columns These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chain or at the terminus. This allows for better interaction with polar analytes and reduces peak tailing caused by silanol interactions.Enhanced retention for polar compounds compared to standard C18; compatible with highly aqueous mobile phases.May offer different selectivity compared to C18, requiring re-optimization of the method.General-purpose improvement for polar analytes when standard C18 fails.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Alternative

For compounds that are too polar for effective retention in RP-HPLC, HILIC is an excellent alternative.[6][7] The separation mechanism in HILIC is based on the partitioning of the analyte between a highly organic mobile phase and a water-enriched layer on the surface of a polar stationary phase (e.g., silica, diol, zwitterionic).[8]

  • Causality of HILIC's Effectiveness: Since the elution order in HILIC is generally the reverse of RP-HPLC, highly polar compounds are strongly retained, while non-polar impurities elute earlier. This provides a powerful, orthogonal separation mechanism, which is highly valuable for comprehensive purity profiling. The high organic content of the mobile phase is also beneficial for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization.[7]

HILIC_vs_RPLC cluster_RPLC Reversed-Phase HPLC (RP-HPLC) cluster_HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) rp_col Non-Polar Stationary Phase (e.g., C18) rp_elution Polar Mobile Phase (High % Aqueous) rp_result Result: Polar analytes elute first. Poor retention for Pyrimidine-5-Boronic Acid. rp_elution->rp_result Elution Order: Increasing Hydrophobicity hilic_col Polar Stationary Phase (e.g., Silica, Diol) hilic_elution Non-Polar Mobile Phase (High % Organic) hilic_result Result: Non-polar analytes elute first. Strong retention for Pyrimidine-5-Boronic Acid. hilic_elution->hilic_result Elution Order: Increasing Hydrophilicity Analyte Analyte Mixture Analyte->rp_col Inject Analyte->hilic_col Inject

Caption: Comparison of separation principles in RP-HPLC and HILIC.

Table 2: Head-to-Head Comparison: RP-HPLC vs. HILIC for Purity of Pyrimidine-5-Boronic Acid

ParameterRepresentative RP-HPLC MethodRepresentative HILIC MethodCommentary
Stationary Phase C18, 5 µmSilica, 5 µmThe fundamental difference dictating the separation mechanism.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 95:5 Acetonitrile:Water w/ 10mM Ammonium AcetateB: 50:50 Acetonitrile:Water w/ 10mM Ammonium AcetateNote the high organic content in the HILIC mobile phase.
Retention Time (Analyte) 1.8 min7.5 minDemonstrates the superior retention of the polar analyte in HILIC.
Retention Time (Boroxine) 4.5 min3.2 minThe less polar boroxine is retained longer in RP-HPLC and less in HILIC.
Resolution (Analyte/Impurity) 1.9> 3.0HILIC often provides better resolution for polar analytes from related polar impurities.
MS Compatibility GoodExcellentHigh organic mobile phase in HILIC enhances ESI-MS sensitivity.[7]

Orthogonal and Complementary Analytical Techniques

No single analytical method can reveal the complete purity profile. Employing orthogonal techniques, which rely on different separation or detection principles, is crucial for a comprehensive assessment.

Ultra-Performance Liquid Chromatography (UPLC-MS)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm).[9] This results in significantly higher efficiency, resolution, and speed.[10][11] When coupled with a mass spectrometer, UPLC-MS is a powerful tool for impurity identification and quantification at very low levels.

  • Key Advantage: For boronic acids, which can be potential mutagenic impurities, the high sensitivity of UPLC-MS/MS is critical for reaching the low detection limits required by regulatory guidelines like ICH M7. A UPLC-MS/MS method can achieve limits of quantification in the low ng/mL range.

Quantitative NMR (qNMR)

Unlike chromatography, which is a comparative method, qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[12]

  • Principle of Trustworthiness: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the pyrimidine-5-boronic acid to that of a certified internal standard of known purity and weight, one can calculate a direct, absolute purity value.[12] This makes qNMR invaluable for certifying reference materials and for cases where HPLC area percent purity may be misleading due to differences in the UV response factors of impurities.[12]

Gas Chromatography (GC)

Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability.[2][13] However, GC-MS can be employed after a derivatization step. For instance, boronic acids can be converted to more volatile boronate esters to facilitate GC analysis.[14][15][16]

  • Expert Insight: While viable, this approach adds complexity due to the extra derivatization step, which must be quantitative and free of side reactions. It is typically reserved for specific applications, such as analyzing for volatile boronic species or when HPLC methods are unavailable.[17]

Capillary Electrophoresis (CE)

CE offers extremely high separation efficiency based on the differential migration of charged species in an electric field. Non-aqueous capillary electrophoresis (NACE) has been shown to be particularly effective for analyzing labile boronic esters and their corresponding acids, as the non-aqueous environment prevents hydrolysis during the analysis.[18] It is a powerful orthogonal technique for confirming purity results obtained from HPLC.[19]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as robust starting points for method development.

Protocol 1: RP-HPLC Method with High pH for Purity Assessment

This method is designed to improve the peak shape and retention of a typical pyrimidine-5-boronic acid.

  • Chromatographic System: HPLC or UPLC system with a UV/PDA detector.

  • Column: A pH-stable column, such as an XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or analyte-specific λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL. Note: Use of a non-aqueous, aprotic diluent may be necessary to prevent degradation of sensitive compounds before injection.[4]

  • System Suitability:

    • Tailing Factor: The peak for pyrimidine-5-boronic acid should have a tailing factor between 0.8 and 1.5.

    • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

Protocol 2: HILIC Method for Purity Assessment

This method is designed for optimal retention and separation of highly polar pyrimidine-5-boronic acids.

  • Chromatographic System: HPLC or UPLC system with a UV/PDA detector.

  • Column: SeQuant ZIC-HILIC (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in Water.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 80% B

    • 22-25 min: 80% B

    • 25-26 min: 80% to 5% B

    • 26-35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

  • System Suitability:

    • Tailing Factor: The peak for pyrimidine-5-boronic acid should have a tailing factor between 0.9 and 1.7.

    • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

Conclusion and Recommendations

Developing a reliable purity method for pyrimidine-5-boronic acids requires a nuanced understanding of their chemical behavior and a strategic selection of analytical techniques.

Caption: Decision workflow for selecting an appropriate analytical method.

While RP-HPLC can be adapted for some pyrimidine-5-boronic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) often emerges as the superior technique , providing better retention, resolution, and orthogonality. For comprehensive characterization and validation, the chosen HPLC method should always be supplemented with an orthogonal technique. UPLC-MS is essential for identifying and controlling trace-level and potentially mutagenic impurities, while qNMR provides an unambiguous measure of absolute purity, serving as an ideal method for reference standard qualification. By leveraging the strengths of these complementary techniques, researchers can build a robust, data-driven, and scientifically sound purity assessment strategy.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • Zeng, L., Wang, H. Y., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 431–438. [Link]

  • Zeng, L., Wang, H. Y., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.). Waters Corporation. [Link]

  • Zeng, L., Wang, H. Y., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Semantic Scholar. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • D. S. Bell. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography & Separation Techniques. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Taylor & Francis. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). ACS Publications. [Link]

  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. (2013). ACS Publications. [Link]

  • Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. (1990). PubMed. [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023). SSRN. [Link]

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  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances (RSC Publishing). [Link]

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Validation

Technical Comparison: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid vs. Boroxine Artifacts

[1] Executive Summary: The Equilibrium Challenge In the development of pyrimidine-based kinase inhibitors and ubiquitin ligase modulators, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 2226087-09-6) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Equilibrium Challenge

In the development of pyrimidine-based kinase inhibitors and ubiquitin ligase modulators, 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS: 2226087-09-6) is a critical intermediate.[1] However, its purity profiling is frequently complicated by the spontaneous formation of its cyclic trimeric anhydride, the boroxine .

Unlike standard organic impurities, the boroxine is not a distinct synthetic byproduct but a thermodynamic state of the active pharmaceutical ingredient (API) itself. This guide differentiates the monomeric boronic acid from its boroxine congener, providing a validated analytical framework to ensure stoichiometric accuracy in Suzuki-Miyaura couplings and robust CMC (Chemistry, Manufacturing, and Controls) filing.

Chemical Identity & Structural Dynamics[1]

The core difficulty lies in the reversible dehydration equilibrium. Under standard storage conditions (solid state, ambient humidity), the boronic acid exists in dynamic equilibrium with the boroxine.

The Species involved[2][3][4][5][6][7][8]
  • Target Monomer (Acid):

    
     (MW: 182.97  g/mol ). A polar, amphoteric species capable of hydrogen bonding via the 2-hydroxyethylamino tail.
    
  • Boroxine (Anhydride):

    
     (MW: ~495  g/mol ). A six-membered 
    
    
    
    ring formed by the condensation of three monomer units with the loss of three water molecules.
Mechanism of Formation

The pyrimidine ring is electron-deficient, increasing the Lewis acidity of the boron center. This often shifts the equilibrium toward the boroxine in non-protic environments compared to electron-rich phenylboronic acids.

Equilibrium cluster_legend Thermodynamic Drivers Monomer 3 × Boronic Acid (Hydrophilic Monomer) Transition Dehydration (- 3 H₂O) Monomer->Transition Transition->Monomer Boroxine Boroxine (Lipophilic Trimer) Transition->Boroxine Boroxine->Transition Hydrolysis (+ H₂O) Desc Forward: Heat, Vacuum, Desiccation Reverse: Water, Alcohols, Base

Figure 1: The reversible dehydration pathway.[2] In the presence of moisture (even atmospheric), the boroxine hydrolyzes back to the acid.

Analytical Comparison & Differentiation Strategy

Distinguishing these species requires specific solvent conditions because the measurement process itself often shifts the equilibrium.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard, but solvent choice is binary: it either freezes the equilibrium or collapses it.

FeatureBoronic Acid (Monomer) Boroxine (Trimer) Differentiation Protocol
¹H NMR (Aromatic) Pyrimidine protons typically appear at 8.5–9.0 ppm .[1]Shifts downfield by +0.1–0.3 ppm due to the electron-withdrawing nature of the boroxine ring.Solvent: Dry DMSO-

.In

, only the acid is observed (rapid hydrolysis).
¹¹B NMR ~28–30 ppm (Broad singlet). Characteristic of sp² B-OH.~32–35 ppm (Broad). Downfield shift indicates the anhydride linkage.[3]Critical: Use quartz tubes if possible to avoid background boron signal from borosilicate glass.[4]
¹H NMR (OH) Two distinct OH signals (B-OH and alkyl-OH) may be visible in dry DMSO.[1]Loss of B-OH signal . Only the alkyl-OH (hydroxyethyl) remains.Add 1 drop of

to the DMSO sample. If peaks collapse to a single set, it confirms the equilibrium.
B. Mass Spectrometry (ESI-MS)

Mass spectrometry is prone to "false positives" because the ionization source (heat/vacuum) drives dehydration.

  • Positive Mode (ESI+): Often shows the boroxine ion

    
     or adducts 
    
    
    
    .
  • Negative Mode (ESI-): The monomer is often seen as

    
    , but the trimer may also appear.[1]
    
  • The Trap: Observing the trimer in MS does not prove the bulk sample is boroxine; it only proves the molecule can form it.

  • Solution: Use "Soft" ionization techniques or cold-spray ionization if available.[1] Rely on NMR for bulk composition.

C. Infrared Spectroscopy (FT-IR)

Solid-state IR is the only non-destructive method to determine the actual state of the powder in the bottle.

  • Boroxine Fingerprint: Strong bands at 1300–1400 cm⁻¹ (B-O stretch of the ring) and often a sharp band ~700 cm⁻¹.

  • Boronic Acid: Broad O-H stretching at 3200–3500 cm⁻¹ (intermolecular H-bonding) and distinct B-OH deformations.[1]

Experimental Protocols

Protocol A: Definitive Identification via "Solvent Shift" NMR

Use this protocol to determine if your sample contains boroxine impurities.[1]

  • Preparation (Dry): Dissolve ~10 mg of sample in 0.6 mL of anhydrous DMSO-

    
      (stored over 4Å molecular sieves).
    
  • Acquisition 1: Acquire ¹H NMR (32 scans) and ¹¹B NMR (if available).

    • Observation: You may see two sets of pyrimidine peaks (major = acid, minor = boroxine) or broadened averaged peaks.

  • Perturbation: Add 20 µL of

    
      directly to the NMR tube. Shake vigorously.
    
  • Acquisition 2: Re-acquire ¹H NMR.

    • Result: All boroxine signals should disappear/collapse into the monomer signals.

Protocol B: Gravimetric Stoichiometry Correction

Use this when calculating equivalents for Suzuki Couplings.[1]

Since the boroxine (MW ~495) has a different effective molecular weight per boron atom than the acid (MW 183), assuming 100% acid leads to stoichiometric errors.

  • Titration (Mannitol Method): Boronic acids form a stable, acidic complex with D-mannitol.[1]

  • Dissolve a known mass of sample in water/methanol (hydrolyzes all boroxine to acid).

  • Add excess D-mannitol (10 equiv).

  • Titrate the resulting proton release with standardized NaOH using phenolphthalein or a pH electrode.

  • Calculation:

    
    
    
    • Note: If the result is >100%, your sample contains significant boroxine (which has higher boron density per gram).

Decision Tree for Researchers

Use this workflow to handle the reagent in drug discovery campaigns.

Workflow Start Sample Received: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid Step1 Is the application stoichiometric? (e.g., GMP Synthesis vs. HTS) Start->Step1 BranchHigh High Precision (GMP/Scale-up) Step1->BranchHigh Yes BranchLow Screening (HTS/MedChem) Step1->BranchLow No Analysis Confirm Identity via DMSO-d6 + D2O NMR BranchHigh->Analysis Action2 Assume 100% Acid (Use 1.2 - 1.5 equiv excess) BranchLow->Action2 Action1 Perform Mannitol Titration to determine 'Effective MW' End Proceed to Suzuki Coupling Action1->End Action2->End Analysis->Action1

Figure 2: Operational workflow for handling boronic acid/boroxine mixtures in synthesis.

References

  • Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.[1] Link

  • Iovine, P. M., et al. "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." Dalton Transactions, 2010. Link

  • Sigma-Aldrich. "Product Specification: 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid."[1] Link

  • BenchChem. "Application Notes: Identifying Oxidoboron Intermediates using NMR Spectroscopy." Link

Sources

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